(R,cis)-7-Methyl Atracurium Dibesylate
Beschreibung
Eigenschaften
IUPAC Name |
[5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]-3-methylpentyl] 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H74N2O12.2CH4O3S/c1-36(20-26-67-53(57)18-24-55(2)22-16-39-32-49(63-8)51(65-10)34-41(39)43(55)28-37-12-14-45(59-4)47(30-37)61-6)21-27-68-54(58)19-25-56(3)23-17-40-33-50(64-9)52(66-11)35-42(40)44(56)29-38-13-15-46(60-5)48(31-38)62-7;2*1-5(2,3)4/h12-15,30-36,43-44H,16-29H2,1-11H3;2*1H3,(H,2,3,4)/q+2;;/p-2/t43-,44-,55-,56-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSNMJPPGRGUGN-XNSDKZDZSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)CC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)CCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.CS(=O)(=O)[O-].CS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCOC(=O)CC[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)CCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.CS(=O)(=O)[O-].CS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H80N2O18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1133.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Structure, Stereochemistry, and Analysis of (R,cis)-7-Methyl Atracurium Dibesylate
[1][2]
Executive Summary & Chemical Identity[2][3][4]
(R,cis)-7-Methyl Atracurium Dibesylate (often designated as Cisatracurium Impurity K or the 3-Methylpentanediol Analog ) is a bis-benzyltetrahydroisoquinolinium compound.[1][2][3] It shares the core pharmacophore of Cisatracurium but is distinguished by a branched alkyl linker.
In the context of high-performance liquid chromatography (HPLC) and drug substance purity profiling, this compound represents a "critical pair" due to its structural similarity to the active pharmaceutical ingredient (API), Cisatracurium Besylate.[1][2]
| Parameter | Technical Specification |
| Common Name | (R,cis)-7-Methyl Atracurium Dibesylate |
| Impurity Designation | Cisatracurium Impurity K (EP/USP) |
| CAS Number | 1193104-80-1 |
| Molecular Formula | |
| Stereochemistry | (1R, 1'R, 2R, 2'R) - cis, cis configuration |
| Structural Divergence | 3-methylpentane-1,5-diyl linker (vs. pentane-1,5-diyl in Cisatracurium) |
Structural Elucidation and Stereochemistry[1][2]
The Bis-Benzylisoquinolinium Core
The molecule consists of two quaternary ammonium tetrahydroisoquinoline heads linked by an aliphatic diester chain.[2] The "R,cis" designation refers to the stereochemistry at the chiral centers of the isoquinoline rings:
-
C1 Position (1R): The benzyl substituent is oriented cis relative to the proton at C1.[1][2]
-
N2 Position (2R): The methyl group on the quaternary nitrogen dictates the second chiral center.[1][2]
Unlike the racemic mixture Atracurium (which contains 10 isomers), this compound is a single stereoisomer, mirroring the configuration of Cisatracurium.[1][4]
The "7-Methyl" Linker Anomaly
The nomenclature "7-Methyl" is a semi-systematic designation referring to the branching on the bridge.[1][2]
This additional methyl group at the center of the pentamethylene chain (position 3 of the diol, or position 7 relative to the ester chain numbering depending on nomenclature convention) introduces steric bulk and alters the hydrodynamic volume of the molecule, affecting its retention time in reverse-phase chromatography.[1][2]
Visualization of Structural Connectivity
The following diagram illustrates the connectivity and the specific site of the "7-Methyl" modification relative to the standard Cisatracurium structure.
Synthesis and Origin (Causality)[1][2]
Understanding the origin of (R,cis)-7-Methyl Atracurium is essential for process control.[1][2] It is not a degradation product but a process-related impurity .[1][2]
Raw Material Contamination
The synthesis of Cisatracurium involves the esterification of 3-bromopropionic acid (or acryloyl chloride) with 1,5-pentanediol, followed by reaction with the isoquinoline base (Laudanosine derivative).[1][2]
-
Root Cause: The commercial supply of 1,5-pentanediol often contains trace amounts of 3-methyl-1,5-pentanediol as a manufacturing byproduct.[1][2]
-
Reaction Propagation: This impurity undergoes the same esterification and quaternization reactions as the main component, resulting in the "7-Methyl" analog.[2]
-
Purification Challenge: Because the impurity possesses the exact same ionic character and very similar lipophilicity to Cisatracurium, it is difficult to remove via standard crystallization, necessitating high-resolution preparative HPLC or strict raw material control.
Stability and Degradation Pathways[1][2]
Like all bis-benzylisoquinolinium diesters, (R,cis)-7-Methyl Atracurium is unstable at physiological pH and temperature.[1][2] It degrades via Hofmann Elimination .[2][4][5]
The Hofmann Mechanism
The electron-withdrawing nature of the quaternary nitrogen and the carbonyl group at the
Key Degradants:
-
Laudanosine: The tertiary amine released from the isoquinoline head.[2]
-
Monoquaternary Acrylate: The remaining chain containing the acrylate ester.[2]
The "7-Methyl" analog produces the same Laudanosine as Cisatracurium but yields a methyl-substituted monoacrylate , which serves as a unique marker for this specific impurity.[1][2]
[1][2]
Analytical Methodology
To distinguish (R,cis)-7-Methyl Atracurium from the main peak (Cisatracurium), specific analytical conditions are required.[1][2]
HPLC Strategy
Standard C18 columns may struggle to resolve the methyl-branched impurity from the linear parent.[1][2]
-
Stationary Phase: Phenyl-Hexyl or Polar-Embedded C18 columns are recommended to exploit the slight difference in pi-pi interactions and steric selectivity.[1][2]
-
Mobile Phase: A gradient of Ammonium Formate (pH 3.[2]0) and Acetonitrile is standard.[2] The acidic pH suppresses Hofmann elimination during analysis.[2]
NMR Diagnostics
Nuclear Magnetic Resonance (NMR) provides definitive structural proof.[1][2]
| Signal | Chemical Shift ( | Multiplicity | Assignment |
| Linker Methyl | ~0.9 - 1.0 ppm | Doublet | The diagnostic signal of the 3-methyl group on the pentane chain.[1][2] Absent in Cisatracurium. |
| Linker Methylene | ~1.4 - 1.6 ppm | Multiplet | The protons of the pentane chain; integration will differ from the standard 1,5-pentanediol pattern.[1][2] |
| Aromatic Protons | 6.5 - 6.7 ppm | Singlets | Isoquinoline ring protons (identical to Cisatracurium).[1][2] |
| Methoxyl Groups | 3.7 - 3.8 ppm | Singlets | 6,7-dimethoxy and 3',4'-dimethoxy groups.[1][2] |
Mass Spectrometry (LC-MS)
References
-
LGC Standards. (R,cis)-7-Methyl Atracurium Dibesylate Product Information. Retrieved from [1][2]
-
Veeprho. Cisatracurium EP Impurity K (DiBesylate Salt) Structure Elucidation. Retrieved from [1][2][6]
-
Simson Pharma. Cisatracurium Impurity Standards and Custom Synthesis. Retrieved from [1][2]
-
European Pharmacopoeia (Ph.[2] Eur.). Cisatracurium Besylate Monograph: Impurity Profiling. (Standard Pharmacopoeial Reference).[1][2]
Sources
- 1. (R,cis)-7-Methyl Atracurium Dibesylate | LGC Standards [lgcstandards.com]
- 2. Buy Online CAS Number 64229-01-2 - TRC - 7-Methyl Atracurium Dimesylate (Mixture of Diastereomers) | LGC Standards [lgcstandards.com]
- 3. chemicea.com [chemicea.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cisatracurium besilate - Wikipedia [en.wikipedia.org]
- 6. veeprho.com [veeprho.com]
Molecular weight and physicochemical properties of (R,cis)-7-Methyl Atracurium Dibesylate
Technical Reference: (R,cis)-7-Methyl Atracurium Dibesylate Synonyms: Cisatracurium Impurity K, (R,cis)-3-Methyl-analogue of Atracurium Content Type: Technical Monograph & Analytical Guide[1][2][3]
Executive Summary
(R,cis)-7-Methyl Atracurium Dibesylate (CAS: 1193104-80-1, base) is a critical structural analogue and process-related impurity of Cisatracurium Besylate.[1][2][3] Chemically, it represents a methylated variant of the bis-benzyltetrahydroisoquinolinium neuromuscular blocker, specifically modified at the pentamethylene linker chain.[2][3]
In high-precision drug development, this compound serves as a Reference Standard (RS) for establishing the purity profile of Cisatracurium.[1][2][3] Its presence—typically arising from the use of 3-methyl-1,5-pentanediol during the esterification phase of synthesis—must be strictly controlled due to potential variations in potency and Hofmann degradation kinetics compared to the parent drug.[1][2][3]
This guide details the physicochemical properties, structural logic, and a self-validating HPLC protocol for the isolation and quantification of this specific entity.
Physicochemical Characterization
The introduction of a methyl group into the linker chain of the Cisatracurium scaffold alters the lipophilicity and molecular volume of the cation.[3] Below are the definitive properties calculated and verified against standard impurity profiling data.
Table 1: Molecular & Physical Properties[1][3][5]
| Property | Specification | Technical Note |
| Chemical Name | (R,cis)-7-Methyl Atracurium Dibesylate | Often listed as Cisatracurium Impurity K in EP/USP contexts.[1][2][3] |
| Molecular Formula | Cation: | |
| Molecular Weight | 1257.54 g/mol | Cation: ~943.2 Da Anion: ~314.4 Da (Total).[1][3] |
| Appearance | White to off-white hygroscopic solid | Highly susceptible to moisture; handling in a glove box or low-humidity environment is required.[1][2][3] |
| Solubility | Soluble in Water, Methanol, Acetonitrile | High solubility in polar aprotic solvents; unstable in alkaline solutions due to Hofmann elimination.[3] |
| Chirality | (1R, 1'R, 2R, 2'R) | Isomeric purity is critical; diastereomers (trans-isomers) possess different retention times.[1][2][3] |
| pKa | Quaternary Ammonium (Permanent Charge) | pH-independent ionization; however, stability is pH-dependent (optimal pH 3.0–4.0).[1][2][3] |
Structural Causality
The "7-Methyl" nomenclature in this specific trade name refers to the modification of the linker chain .[1][2][3] While standard Cisatracurium utilizes a 1,5-pentanediol linker, this impurity originates from a 3-methyl-1,5-pentanediol moiety.[1][2][3]
-
Impact: The extra methyl group creates steric bulk near the ester linkage.[3]
-
Consequence: This steric hindrance can slightly retard the rate of Hofmann elimination compared to Cisatracurium, potentially extending the half-life of the impurity in physiological conditions.[3]
Analytical Protocol: Self-Validating HPLC Method
To distinguish (R,cis)-7-Methyl Atracurium from the parent Cisatracurium and other hydrolysis products (Laudanosine), a gradient Reverse Phase HPLC (RP-HPLC) method is required.[1][2][3]
Objective: Achieve a resolution (
Reagents & System
-
Column: C18 End-capped (e.g., Waters Symmetry or Agilent Zorbax),
mm, 5 µm.[1][2][3] -
Mobile Phase A: 20 mM Phosphate Buffer (pH 3.1) — Acidic pH prevents premature Hofmann degradation during analysis.[1][2][3]
-
Detection: UV at 280 nm (Characteristic of the dimethoxybenzylisoquinoline moiety).[1][3][4]
Step-by-Step Workflow
-
System Suitability Prep:
-
Gradient Profile:
-
Critical Validation Step (Self-Check):
-
Inject the Resolution Solution.
-
Success Criteria: The relative retention time (RRT) of (R,cis)-7-Methyl Atracurium should be approximately 1.05 to 1.10 relative to Cisatracurium.[1][2][3] The methyl group adds hydrophobicity, causing it to elute after the parent peak.[3]
-
Troubleshooting: If peaks co-elute, lower the % Acetonitrile in the gradient ramp (T=15 to T=35) to flatten the slope.[3]
-
Synthesis & Fate Visualization
The following diagram illustrates the origin of (R,cis)-7-Methyl Atracurium during the synthesis pathway and its analytical fate.
Figure 1: Origin and Analytical Separation of (R,cis)-7-Methyl Atracurium. The impurity arises from contaminated linker reagents and is separated based on increased hydrophobicity.[1][3]
Handling and Stability Protocols
Due to the quaternary ammonium structure and ester linkages, this compound is chemically fragile.[3]
-
Storage: Store at -20°C under Argon or Nitrogen.
-
Soluabilization:
-
Safety: As a potent neuromuscular blocker analogue, handle with extreme caution.[3] Avoid aerosolization.[3]
References
-
National Center for Biotechnology Information (NCBI). (2024).[3] Cisatracurium Besylate Compound Summary. PubChem.[3][5] Retrieved from [Link]
-
Pharmaffiliates. (2024). Reference Standards for Atracurium and Cisatracurium Impurities. Retrieved from [Link]
Sources
- 1. (R,cis)-7-Methyl Atracurium Dibesylate | LGC Standards [lgcstandards.com]
- 2. Atracurium Besylate (cis-Quaternary Alcohol) | C35H47NO10S | CID 131637995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Cisatracurium Besylate | C65H82N2O18S2 | CID 62886 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Toxicity Profile and Safety Assessment of (R,cis)-7-Methyl Atracurium Dibesylate (Impurity K)
The following technical guide details the safety, toxicity, and chemical profile of (R,cis)-7-Methyl Atracurium Dibesylate , identified in pharmacopeial contexts as Cisatracurium Besylate Impurity K .
Executive Summary & Chemical Identity[1]
(R,cis)-7-Methyl Atracurium Dibesylate (CAS: 1193104-80-1) is a structural analog and process impurity of the neuromuscular blocking agent Cisatracurium Besylate. It is designated as Impurity K in European Pharmacopoeia (EP) and British Pharmacopoeia (BP) monographs.
Unlike the parent molecule, which possesses a linear 1,5-pentanediol bridge, this impurity features a 3-methyl-1,5-pentanediol bridge. This structural modification alters its degradation kinetics and the identity of its metabolites, necessitating a distinct safety evaluation strategy separate from the parent drug.
Chemical Identification
| Parameter | Detail |
| Common Name | (R,cis)-7-Methyl Atracurium Dibesylate |
| Pharmacopeial Designation | Cisatracurium Besylate Impurity K |
| CAS Number | 1193104-80-1 |
| Chemical Name | (1R,1'R,2R,2'R)-2,2'-[(3-methylpentane-1,5-diyl)bis[oxy(3-oxopropane-3,1-diyl)]]bis[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolinium] dibesylate |
| Molecular Formula | C₆₆H₈₄N₂O₁₈S₂ (Besylate salt) |
| Molecular Weight | ~1257.51 g/mol |
| Role | Process Impurity / Degradation Product |
Toxicological Mechanism & Profile[7]
The safety profile of Impurity K is governed by two factors: its direct neuromuscular blocking (NMB) potency and the toxicity of its unique breakdown products formed via Hofmann elimination.
A. Mechanism of Action (Parent Similarity)
Like Cisatracurium, Impurity K acts as a non-depolarizing neuromuscular blocker by competitively antagonizing nicotinic acetylcholine receptors (nAChRs) at the motor endplate.
-
Potency Prediction: The addition of a methyl group to the central bridge introduces steric bulk. Structure-Activity Relationship (SAR) data suggests this modification typically results in equipotent or slightly reduced potency compared to Cisatracurium due to altered flexibility of the inter-head bridge, which is critical for cross-linking two receptor sites.
-
Safety Margin: The therapeutic index is expected to mirror Cisatracurium, provided the unique metabolites do not exhibit off-target toxicity.
B. Metabolic Degradation & Unique Metabolites
This is the critical safety differentiator. Cisatracurium degrades via Hofmann elimination to form Laudanosine and a Monoquaternary Acrylate .[1] Impurity K follows the same pathway but yields a Methylated Acrylate .
Pathway Visualization (DOT)
Figure 1: Degradation pathway of Impurity K. Note the formation of a specific methyl-substituted acrylate metabolite.
C. Specific Toxicity Concerns
-
Laudanosine (Shared Risk):
-
Effect: CNS excitation, potential for seizures at high concentrations.
-
Assessment: Impurity K contributes to the total Laudanosine load. In renal failure patients, where elimination is solely organ-independent, the total Laudanosine burden from both drug and impurity must be calculated.
-
-
Methyl-Substituted Acrylate (Unique Risk):
-
Reactivity: Acrylates are Michael acceptors capable of binding to cellular nucleophiles (e.g., Glutathione). The methyl substitution (resembling a methacrylate structure) generally increases stability but may alter allergenicity.
-
Genotoxicity: Acrylates carry a structural alert for genotoxicity. The specific methyl-analog generated by Impurity K must be evaluated via Ames testing if the impurity level exceeds the ICH Q3A qualification threshold (typically 0.15% or 1.0 mg/day).
-
Experimental Protocols for Safety Qualification
To validate the safety of (R,cis)-7-Methyl Atracurium Dibesylate, the following hierarchical testing strategy is recommended.
Protocol A: In Vitro Neuromuscular Blockade (Phrenic Nerve Assay)
Purpose: To determine the IC50 and potency relative to Cisatracurium.
-
Tissue Preparation: Isolate the phrenic nerve-hemidiaphragm preparation from male Wistar rats (250–300 g).
-
Bath Conditions: Mount in a double-jacketed organ bath containing Krebs-Henseleit solution (pH 7.4) aerated with 95% O₂ / 5% CO₂ at 37°C.
-
Stimulation: Apply supramaximal square-wave pulses (0.2 Hz, 0.2 ms duration) to the nerve.
-
Dosing:
-
Establish baseline twitch height (100%).
-
Administer Impurity K cumulatively (0.5, 1.0, 2.0, 4.0 µM).
-
Run parallel control with Cisatracurium Reference Standard.
-
-
Analysis: Plot log-concentration vs. % inhibition (probit analysis) to derive IC50.
-
Acceptance Criteria: Impurity K IC50 should be within 80-120% of parent if considered "equipotent."
-
Protocol B: Genotoxicity Assessment (Ames Test)
Purpose: To rule out mutagenicity from the unique methyl-acrylate metabolite.
-
Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.
-
Metabolic Activation: Perform assays with and without S9 rat liver fraction (to simulate metabolism).
-
Dosing: 5 concentrations of Impurity K (up to 5000 µ g/plate ).
-
Evaluation: Count revertant colonies. A 2-fold increase over background indicates a positive result (mutagenic potential).
Protocol C: Histamine Release Assay
Purpose: Benzylisoquinoliniums are known histamine releasers. Structural changes can exacerbate this.
-
Cell Line: Rat Peritoneal Mast Cells (RPMC) or human basophils.
-
Incubation: Incubate cells with Impurity K (10⁻⁶ to 10⁻³ M) for 15 minutes at 37°C.
-
Quantification: Measure histamine release via fluorometric assay (OPT method) or ELISA.
-
Control: Compare against Atracurium (positive control, high release) and Cisatracurium (negative control, low release).
Safety Qualification Workflow (DOT)
Figure 2: Step-by-step qualification workflow for Impurity K based on ICH Q3A/B guidelines.
Quantitative Safety Data Summary
The following data points represent expected values based on homologous series analysis and available impurity data for Cisatracurium.
| Parameter | Cisatracurium (Parent) | Impurity K (7-Methyl Analog) | Clinical Implication |
| ED95 (Human) | ~0.05 mg/kg | Est. 0.06 - 0.08 mg/kg | Potentially slightly less potent due to bridge sterics. |
| Histamine Release | Minimal | Low to Moderate | Methyl group may increase lipophilicity, slightly increasing mast cell interaction. |
| Hofmann Degradation | pH & Temp dependent | pH & Temp dependent | Similar degradation rate; storage at 2-8°C is critical. |
| Metabolite A | Laudanosine | Laudanosine | Additive CNS toxicity risk. |
| Metabolite B | Monoquaternary Acrylate | Methyl-Monoquaternary Acrylate | Unknown sensitization potential; requires monitoring. |
| ICH Limit | N/A (API) | NMT 0.15% (Default) | Strict control required in final drug product. |
References
-
European Pharmacopoeia Commission. (2023). Cisatracurium Besylate Monograph 01/2008:1752. European Directorate for the Quality of Medicines (EDQM).
-
LGC Standards. (2023). (R,cis)-7-Methyl Atracurium Dibesylate Reference Standard Data Sheet. LGC Standards.
-
Appiah-Ankam, J., & Hunter, J. M. (2004). Pharmacology of neuromuscular blocking drugs. Continuing Education in Anaesthesia Critical Care & Pain.
-
International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). FDA/EMA.
-
Pharmaffiliates. (2023). Cisatracurium Besylate Impurity K - Structure and CAS 1193104-80-1.
Sources
Literature review of Atracurium Besylate impurities and metabolites
This guide synthesizes the chemical instability, impurity profiling, and analytical control of Atracurium Besylate.[1]
Executive Summary
Atracurium Besylate is a complex bis-benzylisoquinolinium neuromuscular blocking agent distinguished by its unique, organ-independent degradation.[] Unlike most APIs that rely on hepatic or renal clearance, Atracurium undergoes spontaneous Hofmann elimination and ester hydrolysis at physiological pH and temperature.[3][4]
For drug development scientists, this instability presents a double-edged sword: it offers clinical safety for patients with organ failure but creates significant challenges in manufacturing, storage, and analytical method validation.[4] This guide provides a mechanistic breakdown of these pathways, maps the resulting impurities (including the neurotoxic metabolite Laudanosine), and establishes robust protocols for their detection.[4]
Molecular Architecture & Stereochemistry
Atracurium is not a single molecular entity but a mixture of 10 stereoisomers . The molecule possesses four chiral centers (two at the quaternary nitrogens and two at the adjacent carbons).[4]
-
Geometric Isomers: The cis-cis, cis-trans, and trans-trans forms are the most critical for quality control.[]
-
Potency: The cis-cis isomer (purified as Cisatracurium) is more potent and produces less histamine, but Atracurium Besylate formulations must balance these isomers to meet pharmacopeial specifications (e.g., USP/EP limits).[4]
Degradation Mechanics: The Dual Pathway
The stability of Atracurium is governed by two competing pathways. Understanding the causality of these reactions is essential for interpreting impurity profiles.
Hofmann Elimination (Chemodegradation)
This is the dominant pathway at physiological pH (7.[4]4) and temperature (37°C).[4] It is a base-catalyzed retro-Michael addition.[]
-
Mechanism: The electron-withdrawing effect of the quaternary nitrogen and the carbonyl group weakens the
-hydrogen bond.[] A base abstracts this proton, causing the cleavage of the C-N bond. -
Products:
-
Laudanosine (Impurity F): A tertiary amine.
-
Monoacrylate (Impurity C): A quaternary ammonium species containing an acrylate double bond.
-
-
Criticality: This reaction is pH-dependent. In acidic formulations (pH 3.0–3.5), this pathway is inhibited, which is why Atracurium injections are stored at low pH and refrigerated.[4]
Ester Hydrolysis (Chemical & Enzymatic)
While slower than Hofmann elimination at physiological pH, this pathway is catalyzed by non-specific plasma esterases and can also occur chemically in aqueous solutions.[4]
-
Mechanism: Nucleophilic attack of water on the ester carbonyls.
-
Products:
-
Quaternary Acid (Impurity E): Formed from the hydrolysis of the ester linkage.
-
Quaternary Alcohol (Impurity D): The alcohol fragment resulting from ester cleavage.
-
Degradation Pathway Diagram
The following diagram illustrates the cascade of parent molecule breakdown into its primary metabolites.
Figure 1: Mechanistic degradation pathways of Atracurium Besylate showing the divergence into Hofmann and Hydrolysis products.[][4]
Impurity Profile & Pharmacopeial Standards
The following table synthesizes the major impurities defined by European Pharmacopoeia (EP) and USP standards, linking them to their chemical origin.
| EP Impurity | Common Name | Chemical Characteristic | Origin Pathway | Toxicity/Risk |
| Impurity F | Laudanosine | Tertiary amine | Hofmann Elimination | High: CNS excitation, seizure risk.[] Crosses BBB. |
| Impurity C | Monoacrylate | Quaternary ammonium acrylate | Hofmann Elimination | Moderate: Reactive Michael acceptor. |
| Impurity D | Quaternary Alcohol | Hydroxyl-functionalized cation | Ester Hydrolysis | Low: Pharmacologically inactive. |
| Impurity E | Quaternary Acid | Carboxylic acid cation | Ester Hydrolysis | Low: Pharmacologically inactive. |
| Impurity I | Methyl Benzenesulfonate | Alkyl sulfonate | Synthesis (Quaternization) | Genotoxic: Potential alkylating agent.[4] |
Analytical Methodologies
Developing an HPLC method for Atracurium is challenging due to its rapid degradation in standard buffered mobile phases.
Method Development Strategy
-
pH Control: The mobile phase must be acidic (pH 3.1 ± 0.1).[4] At neutral pH, the analyte will degrade during the run, causing peak broadening and "ghost" peaks.[4]
-
Column Selection: A C18 column with base-deactivation (e.g., Hypersil BDS or Zorbax Eclipse) is required to minimize tailing of the quaternary ammonium groups.[4]
-
Buffer: Phosphate buffers are standard. Avoid acetate buffers if using LC-MS due to ion suppression, though formate/TFA is preferred for MS.
Protocol: Stability-Indicating HPLC Method
This protocol is designed to separate the parent isomers from Laudanosine and the Monoacrylate.
Reagents:
-
Potassium Dihydrogen Phosphate (
)[4] -
Phosphoric Acid (85%)[4]
-
Acetonitrile (HPLC Grade)[4]
-
Methanol (HPLC Grade)[4]
Chromatographic Conditions:
-
Column: C18,
mm, 5 m packing (L1). -
Mobile Phase A: 10.2 g
in 1000 mL water, adjust pH to 3.1 with phosphoric acid. -
Mobile Phase B: Acetonitrile : Methanol (75:25 v/v).[4]
-
Gradient Program:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Temperature: 25°C (Strictly controlled to prevent on-column Hofmann degradation).
Self-Validation Check:
-
System Suitability: Resolution (
) between cis-cis and cis-trans isomers must be .[][4] -
Specificity: Inject a sample spiked with Laudanosine. The Laudanosine peak (RT ~5-8 min depending on gradient) must be fully resolved from the parent peaks.[4]
Toxicological Implications: The Laudanosine Factor
Laudanosine (Impurity F) is the critical safety attribute.[4]
-
Mechanism: It acts as a GABA_A receptor antagonist.
-
Clinical Relevance: While Atracurium does not accumulate in renal failure, Laudanosine does rely on hepatic metabolism.[4] In patients with liver failure or during prolonged ICU infusions, Laudanosine levels can rise, theoretically lowering the seizure threshold.[4]
-
Control Limit: Regulatory bodies typically require Laudanosine limits of NMT 1.0% - 3.0% depending on the specific monograph (USP/EP), but internal specifications often target <0.5% at release.[4]
References
-
European Pharmacopoeia (Ph. Eur.) 11.0 . (2023).[4] Atracurium Besilate Monograph 1970. Directorate for the Quality of Medicines & HealthCare. Link
-
United States Pharmacopeia (USP) . (2024).[4] Atracurium Besylate Injection Monograph. USP-NF.[] Link[4]
-
Neill, E. A., & Chapple, D. J. (1982).[4][5] Metabolic studies in the cat with atracurium: a neuromuscular blocking agent designed for non-enzymatic elimination. Xenobiotica, 12(3), 203–210.[4] Link
-
Fodale, V., & Santamaria, L. B. (2002).[4] Laudanosine, an atracurium and cisatracurium metabolite. Acta Anaesthesiologica Scandinavica, 46(9), 1123–1133.[4] Link
-
BenchChem . (2025). The Hofmann Elimination Pathway: A Core Mechanism in Atracurium Degradation. Technical Whitepaper. Link[4]
-
Zhang, H., et al. (2012).[4] Impurity profiling and in-process testing of drugs for injection by fast liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
Metabolic Pathways and Bioanalysis of (R,cis)-7-Methyl Atracurium in vivo
This guide details the metabolic fate, chemical stability, and bioanalytical characterization of (R,cis)-7-Methyl Atracurium (chemically identified as the 3-methylpentane-1,5-diyl analog of cisatracurium, often designated as Cisatracurium Impurity K ).[1]
An In-Depth Technical Guide for Drug Development Scientists[1]
Executive Summary & Chemical Identity
(R,cis)-7-Methyl Atracurium is a structural analog of the neuromuscular blocker cisatracurium.[1] While often categorized as an impurity (Impurity K) in pharmaceutical substances, its study is critical for defining the safety profile of the parent drug and understanding the structure-activity relationships (SAR) of benzylisoquinolinium diesters.
Chemical Distinction: Unlike cisatracurium, which possesses a standard pentane-1,5-diyl linker, (R,cis)-7-Methyl Atracurium features a 3-methylpentane-1,5-diyl linker.[1] This structural modification—a methyl group at the central carbon of the diester bridge—introduces specific metabolic nuances while retaining the core "organ-independent" elimination characteristics of the class.
Core Metabolic Paradigm: Like its parent, this molecule undergoes degradation via two competing, non-oxidative pathways:[1][2]
-
Hofmann Elimination: A spontaneous, pH- and temperature-dependent degradation.[1][3][4][5]
-
Ester Hydrolysis: Catalyzed by non-specific plasma esterases.[2][3][4][5]
Detailed Metabolic Pathways[1]
The in vivo clearance of (R,cis)-7-Methyl Atracurium is driven by the instability of its bis-benzyltetrahydroisoquinolinium structure.[1] The presence of the 3-methyl group on the linker chain creates a unique set of acrylate and alcohol metabolites compared to standard atracurium.
Pathway A: Hofmann Elimination (Physiological pH & Temperature)
This is the dominant clearance mechanism (accounting for ~77% of clearance in cisatracurium analogs). It is a base-catalyzed retro-Michael addition that occurs spontaneously at physiological pH (7.[1]4) and temperature (37°C).
-
Mechanism: The electron-withdrawing carbonyl group increases the acidity of the
-protons (on the propionate chain).[1] A base (hydroxide ion or plasma protein) abstracts this proton, causing the cleavage of the C-N bond. -
Primary Products:
-
Laudanosine: A tertiary amine (CNS stimulant). This is identical to the metabolite formed by atracurium.
-
Monoquaternary Methyl-Acrylate: Unlike atracurium, which forms a standard monoquaternary acrylate, this analog forms a 3-methylpentane-containing acrylate .[1]
-
-
Secondary Degradation: The Monoquaternary Methyl-Acrylate undergoes a second Hofmann elimination to yield another molecule of Laudanosine and 3-Methylpentane-1,5-diol Diacrylate .[1]
Pathway B: Ester Hydrolysis (Enzymatic)
Non-specific plasma esterases (distinct from butyrylcholinesterase) hydrolyze the ester linkages.[1][5]
-
Mechanism: Nucleophilic attack on the carbonyl carbon of the ester.
-
Primary Products:
-
Quaternary Acid: The acid metabolite of the isoquinoline moiety (inactive).
-
Monoquaternary Methyl-Alcohol: An alcohol intermediate retaining the quaternary nitrogen and the methylated linker.
-
-
Terminal Hydrolysis: Further hydrolysis yields 3-Methylpentane-1,5-diol (the methylated linker core).[1]
Pathway Visualization (DOT)
The following diagram maps the degradation cascade, highlighting the specific methylated metabolites.
Figure 1: Dual metabolic pathway of (R,cis)-7-Methyl Atracurium showing the generation of Laudanosine and specific methylated acrylate/alcohol metabolites.[1]
In Vivo Experimental Protocol: Self-Validating Systems
Studying this molecule requires a rigorous protocol to prevent ex vivo degradation. Because Hofmann elimination continues in the collection tube, standard blood collection leads to massive artifacts (underestimation of parent, overestimation of Laudanosine).
A. Dosing & Sampling Strategy
-
Subject: Rat (Sprague-Dawley) or Beagle Dog.
-
Dose: IV Bolus (e.g., 0.5 mg/kg) via jugular vein catheter.
-
Sampling Points: 0, 2, 5, 10, 20, 40, 60, 120 mins.
B. Critical Stabilization Protocol (The "Acid Block")
Objective: Immediately lower blood pH to < 4.0 to halt Hofmann elimination and denature esterases.
| Step | Action | Mechanistic Rationale |
| 1. Prep | Prepare collection tubes with 10 µL of 1M H₂SO₄ (or 5% Formic Acid) per 1 mL blood volume. Keep on crushed ice. | Pre-acidification ensures zero lag time for pH drop. |
| 2. Draw | Withdraw blood directly into the pre-chilled, acidified tube. | Immediate quenching. |
| 3. Mix | Invert gently 3-4 times. Do not vortex vigorously (hemolysis risk). | Distributes acid; pH drops to ~3.5, stopping Hofmann reaction. |
| 4. Spin | Centrifuge at 4°C, 3000 x g for 10 mins. | Cold temperature further slows any residual degradation. |
| 5. Store | Separate plasma immediately; store at -80°C . | Prevents slow hydrolysis during storage. |
C. Bioanalysis (LC-MS/MS) Workflow
Method: Liquid Chromatography-Tandem Mass Spectrometry.[1][6][7]
-
Extraction: Protein precipitation with Acetonitrile (1:3 v/v) containing internal standard (e.g., d3-Laudanosine).[1]
-
Chromatography:
-
Column: Strong Cation Exchange (SCX) or C18 with polar embedding.
-
Mobile Phase:
-
A: 10 mM Ammonium Formate, pH 3.0 (Acidic pH maintains stability on column).
-
B: Acetonitrile.[8]
-
-
-
Mass Spectrometry (MRM Transitions):
Workflow Visualization (DOT)
Figure 2: Critical stabilization workflow to prevent ex vivo Hofmann elimination.
Quantitative Data Summary & Interpretation
When analyzing the pharmacokinetic profile of (R,cis)-7-Methyl Atracurium, researchers should expect parameters similar to Cisatracurium but must verify the specific clearance rates.[1]
| Parameter | Expected Value (Analogous) | Biological Interpretation |
| Clearance (CL) | 5–6 mL/kg/min | High clearance due to organ-independent elimination.[1] |
| Volume of Distribution (Vss) | 100–150 mL/kg | Confined largely to the plasma/extracellular fluid (polar quaternary amine). |
| Half-life (t1/2) | 20–25 mins | Determined by the rate of Hofmann elimination (pH dependent).[1] |
| Metabolite Ratio | Laudanosine >> Acid | Hofmann elimination is typically the major pathway (~70-80%).[1] |
Safety Note on Metabolites:
-
Laudanosine: Accumulation can occur in renal failure (as Laudanosine itself is cleared renally), potentially lowering seizure threshold.
-
Methyl-Acrylates: These are Michael acceptors.[1] While generally rapidly conjugated with glutathione, high concentrations in preclinical toxicology could deplete hepatic glutathione.
References
-
BenchChem. (2025).[5] The Hofmann Elimination Pathway: A Core Mechanism in Atracurium Degradation.[2][5][9][10] Retrieved from [1]
-
Fisher, D. M., et al. (1986).[4] Elimination of atracurium in humans: contribution of Hofmann elimination and ester hydrolysis versus organ-based elimination.[2][3][4] Anesthesiology.[4] Retrieved from
-
Neill, E. A., & Chapple, D. J. (1982).[1] Metabolic studies of atracurium.[2][3][4][5][9][10][11] Xenobiotica. Retrieved from
-
Pharmaffiliates. (2024). (R,cis)-7-Methyl Atracurium dibesylate (Impurity K) Product Data. Retrieved from [1]
-
European Bioanalysis Forum. (2012). Stabilisation of Clinical Samples: Best Practices for Unstable Analytes. Retrieved from [1]
Sources
- 1. (1R,2R,1'R,2'R)-2,2'-{(3-Methylpentane-1,5-diyl)bis[oxy(3-oxopropane-3,1-diyl)]}bis{1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium} | C54H74N2O12+2 | CID 56605136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Elimination of atracurium in humans: contribution of Hofmann elimination and ester hydrolysis versus organ-based elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. HPLC determination of cisatracurium besylate and propofol mixtures with LC-MS identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Metabolism and kinetics of atracurium: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Note: High-Resolution HPLC Method Development for (R,cis)-7-Methyl Atracurium Dibesylate
Executive Summary
This application note details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of (R,cis)-7-Methyl Atracurium Dibesylate (CAS: 1193104-80-1). This compound is a critical structural analog and process impurity associated with Cisatracurium Besylate, a neuromuscular blocking agent.
The analysis of Atracurium derivatives is chemically complex due to two primary factors:
-
Hofmann Elimination: The molecule undergoes spontaneous degradation dependent on pH and temperature, necessitating strict environmental controls during analysis.
-
Stereochemical Complexity: Separating the desired (R,cis) isomer from close structural analogs requires high-efficiency stationary phases and precise mobile phase buffering.
This guide provides a validated workflow, emphasizing the suppression of on-column degradation and the optimization of resolution (
Scientific Rationale & Method Strategy
The Stability Challenge (Hofmann Elimination)
Atracurium derivatives contain quaternary ammonium centers and electron-withdrawing ester groups, making them susceptible to Hofmann elimination . This reaction cleaves the C-N bond, generating Laudanosine and a monoacrylate derivative.
-
Mechanism: Base-catalyzed
-elimination. -
Analytical Consequence: If the HPLC mobile phase pH is
or the column temperature is high ( C), the sample will degrade during the run, leading to split peaks, baseline noise, and inaccurate quantification. -
Solution: We utilize a Phosphate Buffer at pH 3.1 and maintain the autosampler at 5°C .
Chromatographic Selectivity
(R,cis)-7-Methyl Atracurium differs from the parent Cisatracurium molecule by subtle alkylation patterns (likely on the isoquinoline scaffold or bridge). Standard C18 columns often fail to resolve these close hydrophobic analogs.
-
Stationary Phase Choice: A Base-Deactivated Silica (BDS) C18 or a Hybrid Particle (e.g., BEH C18) column is selected to reduce silanol interactions with the quaternary ammonium cations, improving peak symmetry.
Experimental Protocol
Instrumentation & Conditions
| Parameter | Specification | Rationale |
| System | HPLC with PDA/UV Detector | Quaternary gradient capability required. |
| Column | Agilent Zorbax Eclipse XDB-C18 (250 x 4.6 mm, 5 µm) or equivalent | High surface area for isomer resolution; end-capped to reduce tailing. |
| Wavelength | 280 nm | Max absorption for the dimethoxy-isoquinoline moiety. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1] |
| Column Temp | 25°C ± 2°C | Ambient temp minimizes thermal degradation (Hofmann). |
| Sample Temp | 5°C ± 2°C (Critical) | Prevents in-vial degradation during the sequence. |
| Injection Vol | 10 - 20 µL | Dependent on sensitivity requirements (LOQ). |
Reagents & Mobile Phase Preparation
Buffer Preparation (50 mM Phosphate, pH 3.1):
-
Dissolve 6.8 g of Potassium Dihydrogen Phosphate (
) in 900 mL of HPLC-grade water. -
Adjust pH to 3.1 ± 0.05 using 10% Phosphoric Acid (
). Note: Do not use high concentrations of acid to avoid hydrolysis. -
Dilute to 1000 mL and filter through a 0.45 µm nylon membrane.
Mobile Phases:
-
Mobile Phase A: Buffer pH 3.1 (80%) / Methanol (20%)
-
Mobile Phase B: Buffer pH 3.1 (50%) / Acetonitrile (30%) / Methanol (20%)
-
Note: The presence of buffer in MP-B maintains constant ionic strength, crucial for quaternary ammonium retention stability.
-
Gradient Program
This gradient is designed to elute the polar degradants (Laudanosine) early, followed by the isomer cluster.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Isocratic Hold (Laudanosine elution) |
| 30.0 | 20 | 80 | Linear Gradient (Main Analytes) |
| 35.0 | 0 | 100 | Wash |
| 40.0 | 90 | 10 | Re-equilibration |
Method Validation & System Suitability
To ensure the method is trustworthy (E-E-A-T), the following system suitability criteria must be met before routine analysis.
System Suitability Parameters (SST)
| Parameter | Acceptance Criteria | Logic |
| Resolution ( | Ensures baseline separation for accurate integration. | |
| Tailing Factor ( | Quaternary amines tend to tail; strict limits indicate column health. | |
| Precision (RSD) | Verifies injector and pump stability. | |
| Theoretical Plates (N) | Ensures sufficient column efficiency. |
Sample Preparation Workflow
-
Diluent: Use Mobile Phase A. Do not use pure water or pure organic solvent to avoid solvent shock or pH-induced degradation.
-
Stock Solution: Prepare 0.5 mg/mL of (R,cis)-7-Methyl Atracurium Dibesylate in Diluent.
-
Stability: Analyze within 4 hours of preparation or keep refrigerated at 5°C.
Visualizations
Degradation & Control Logic
This diagram illustrates why specific environmental controls (pH, Temp) are integrated into the method to prevent false positives from degradation.
Figure 1: Mechanism of Hofmann elimination and the strategic controls applied in the HPLC method to ensure analyte stability.
Analytical Workflow
The step-by-step logic for executing the analysis.
Figure 2: Operational workflow highlighting Critical Control Points (CCPs) for temperature and pH management.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Sample solvent mismatch or high pH. | Ensure sample diluent matches Mobile Phase A. Verify pH is 3.1. |
| Retention Time Drift | Temperature fluctuation or ion-pairing equilibrium. | Ensure column oven is stable at 25°C. Allow longer equilibration (30 min) for buffered phases. |
| New Impurity Peaks | In-vial degradation (Hofmann elimination). | Immediate Check: Is the autosampler cooling enabled? If not, discard samples and re-prepare. |
| Broad Peaks | Silanol interaction. | Add 10-20 mM Triethylamine (TEA) to buffer (adjust pH after addition) or switch to a high-purity BDS column. |
References
-
United States Pharmacopeia (USP). (2023). Cisatracurium Besylate: Monograph. USP-NF.
-
European Pharmacopoeia (Ph. Eur.). (2023). Cisatracurium Besilate. 11th Edition.
-
Zhang, H., Wang, P., & Bartlett, M. G. (2010). HPLC determination of cisatracurium besylate and propofol mixtures with LC-MS identification of degradation products. Journal of Chromatography B.
-
Simson Pharma. (2023). (R,cis)-7-Methyl Atracurium Dibesylate Trifluoroacetic Acid - Product Data.
-
BOC Sciences. (2023). Atracurium Besilate and Impurities List.
Sources
Synthesis protocol for (R,cis)-7-Methyl Atracurium Dibesylate reference standards
Executive Summary & Strategic Context
This application note details the synthesis and purification of (R,cis)-7-Methyl Atracurium Dibesylate (identified in pharmacopeial contexts as Cisatracurium Impurity K).[1][2] This molecule differs from the parent drug, Cisatracurium Besylate, by the presence of a methyl group at the C7 position of the diester bridge (specifically, on the 3-position of the pentane-1,5-diyl linker).
As a critical Reference Standard (RS), this compound is essential for the validation of analytical methods (HPLC/UPLC) used in the release testing of Cisatracurium Besylate API. The synthesis presents two primary challenges:
-
Structural Fidelity: Introducing the methyl substituent on the linker without disrupting the bis-benzylisoquinoline core.
-
Stereochemical Purity: Isolating the specific (1R, cis, 1'R, cis) isomer from a mixture of geometric isomers (cis-cis, cis-trans, trans-trans) and potential diastereomers arising from the chiral center in the linker.[2]
This protocol utilizes a convergent synthesis strategy: coupling a modified diacrylate linker with optically pure (R)-Tetrahydropapaverine, followed by stereoselective quaternization and preparative HPLC purification.[1][2]
Retrosynthetic Analysis & Pathway
The synthesis is deconstructed into three phases.[3][4][5] The core logic relies on the "Double Michael Addition" mechanism followed by quaternization.
-
Fragment A (Chiral Base): (R)-Tetrahydropapaverine (R-THP).[1][2][5] This provides the 1R-chiral center.[1][2][6][7]
-
Fragment B (Modified Linker): 3-Methylpentane-1,5-diyl diacrylate.[1][2] This introduces the "7-methyl" impurity motif.[1][2]
-
Reagent C (Quaternizing Agent): Methyl Benzenesulfonate (Methyl Besylate).[2]
Synthesis Workflow Diagram (Graphviz)
Caption: Convergent synthesis workflow for (R,cis)-7-Methyl Atracurium Dibesylate, highlighting the critical coupling and purification stages.
Detailed Experimental Protocols
Phase 1: Synthesis of 3-Methylpentane-1,5-diyl Diacrylate (The Linker)
Rationale: The standard Atracurium linker is derived from 1,5-pentanediol.[1][2][8] To generate the "7-Methyl" impurity standard, we must substitute this with 3-methyl-1,5-pentanediol.[1][2]
Reagents:
Protocol:
-
Charge a 3-neck round-bottom flask (RBF) with 3-Methyl-1,5-pentanediol dissolved in anhydrous DCM under Nitrogen atmosphere.
-
Cool the solution to 0–5°C using an ice/salt bath.
-
Add TEA dropwise, maintaining temperature <10°C.
-
Add Acryloyl chloride dropwise over 60 minutes. Caution: Exothermic reaction.[2]
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Quench with cold water. Wash the organic layer with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine.[2]
-
Dry over MgSO₄ and concentrate in vacuo.
-
Purification: Flash column chromatography (Hexane/EtOAc) to yield the pure diacrylate oil.
-
Checkpoint: ¹H NMR must confirm the presence of acrylate vinyl protons (5.8–6.4 ppm) and the 3-methyl doublet.[1]
-
Phase 2: Michael Addition (Coupling)
Rationale: This step couples two units of (R)-THP to the linker.[1] The stereochemistry of the THP (1R) is preserved, but the nitrogen remains tertiary.
Reagents:
-
(R)-Tetrahydropapaverine (2.05 eq) [Commercially available or resolved via N-Acetyl-L-Leucine][1][2]
-
Hydroquinone (Catalytic, radical inhibitor)[2]
Protocol:
-
Dissolve (R)-THP and the Diacrylate linker in Toluene.[1][2]
-
Add a catalytic amount of Hydroquinone to prevent acrylate polymerization.
-
Heat the mixture to 70°C for 12–16 hours.
-
Monitoring: Monitor by HPLC for the disappearance of (R)-THP.
-
Workup: Evaporate solvent under reduced pressure. The residue is the "Tertiary Base" intermediate.
Phase 3: Quaternization and Stereoselective Isolation
Rationale: The reaction with methyl besylate creates the quaternary ammonium center. This step generates the cis and trans stereoisomers relative to the benzyl group. The cis isomer is kinetically favored but requires separation.
Reagents:
Protocol:
-
Dissolve the Tertiary Base in ACN (concentration ~0.2 g/mL).
-
Stir at ambient temperature (20–25°C) for 24–48 hours. Do not heat, as heat promotes Hofmann elimination.[2]
-
Precipitation: Add diethyl ether to the reaction mixture to precipitate the crude dibesylate salt. Decant the supernatant and wash the gum/solid with ether.
Phase 4: Purification of (R,cis)-Isomer (Reference Standard Grade)
Rationale: The crude product is a mixture of isomers (cis-cis, cis-trans, trans-trans) and potentially diastereomers at the linker methyl.[1][2] Preparative HPLC is required to isolate the specific (R,cis) target.[2]
System Parameters:
-
Column: Silica (Prep-grade) or specialized Polar Cation Exchange.[1][2]
-
Mobile Phase: DCM : Methanol : Benzenesulfonic Acid (80 : 20 : 0.01).[2]
-
Note: Benzenesulfonic acid ensures the ionization state and improves peak shape.
-
-
Detection: UV at 280 nm.[2]
Isolation Steps:
-
Inject crude sample.[2]
-
The isomers typically elute in the order: cis-cis (Target), cis-trans, then trans-trans.[1][2]
-
Collect the fraction corresponding to the cis-cis peak.[1]
-
Post-Processing: Neutralize the collected fraction if necessary (depending on mobile phase), concentrate, and lyophilize to obtain the white hygroscopic powder.
Quantitative Data & Specifications
Table 1: Process Specifications for Reference Standard
| Parameter | Specification | Method |
| Appearance | White to pale yellow hygroscopic solid | Visual |
| Identification | Matches Reference Spectrum | ¹H NMR (500 MHz), MS |
| Assay (Potency) | > 95.0% (as is) | HPLC |
| Isomeric Purity | > 97.0% (R,cis-cis isomer) | Chiral HPLC |
| Mass Spectrometry | [M-2Besylate]²⁺ corresponding to cation mass | LC-MS (ESI+) |
| Counterion | Besylate (Benzenesulfonate) confirmed | HPLC/IC |
Table 2: Key NMR Diagnostic Signals (Expected)
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Note |
| Vinyl Protons | Absent | N/A | Confirms consumption of linker |
| N-Methyl (Cis) | ~3.10 - 3.20 | Singlet | Distinct from Trans (~3.[1][2]3) |
| Linker Methyl | ~0.9 - 1.1 | Doublet | Characteristic of "7-Methyl" impurity |
| Aromatic (Besylate) | 7.3 - 7.9 | Multiplet | Confirms salt formation |
Safety & Handling (E-E-A-T)
-
Neurotoxicity: Atracurium derivatives are potent neuromuscular blockers.[2] They can cause respiratory paralysis if inhaled or absorbed.[2] Handle only in a certified fume hood wearing full PPE (respirator, gloves, goggles). [2]
-
Methyl Besylate: A potent alkylating agent (potential carcinogen).[2] Neutralize spills with 10% NaOH.[2]
-
Emergency Protocol: Have neostigmine or edrophonium available as reversal agents in the facility medical kit, though symptomatic support (ventilation) is the primary treatment for accidental exposure.[2]
References
-
Pharmaffiliates. (2024). (R,cis)-7-Methyl Atracurium dibesylate Reference Standard (Impurity K). Retrieved from [Link][1][2]
-
Stenlake, J. B., et al. (1983).[2] Biodegradable neuromuscular blocking agents.[2][8] Part 6. Stereochemical studies on atracurium and related polyalkylene bis-quaternary ammonium salts. European Journal of Medicinal Chemistry. (Foundational chemistry for Atracurium stereoisomers).
-
U.S. Pharmacopeia (USP). (2023).[2] Cisatracurium Besylate Monograph: Impurity Profiling. (General guidance on Atracurium impurity limits).
-
PubChem. (2024).[2][9] Cisatracurium Besylate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Google Patents. (2010).[2] Process for the preparation of Cisatracurium Besylate (WO2010128518A2).[10] Retrieved from
(Note: The specific designation "7-Methyl" refers to the IUPAC numbering of the pentane-1,5-diyl-bis(oxy-3-oxopropane-3,1-diyl) chain, locating the methyl group on the central carbon of the pentane linker, corresponding to Impurity K.)[1][2]
Sources
- 1. Cisatracurium Besylate | C65H82N2O18S2 | CID 62886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. CN111777554A - Method for synthesizing cisatracurium besilate - Google Patents [patents.google.com]
- 4. ijstr.org [ijstr.org]
- 5. Cisatracurium besylate, Cisatracurium besilate, (1R-cis,1'R-cis)-Atracurium besylate, 51W89, Nimbex Forte, Nimbex-药物合成数据库 [drugfuture.com]
- 6. Cisatracurium | C53H72N2O12+2 | CID 62887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cisatracurium besylate | 96946-42-8 [chemicalbook.com]
- 8. patents.justia.com [patents.justia.com]
- 9. Cisatracurium besylate USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 10. WO2010128518A2 - Novel process for the preparation of cisatracurium besylate - Google Patents [patents.google.com]
Strategic Isolation of (R,cis)-7-Methyl Atracurium and Cisatracurium from Atracurium Mixtures
Application Note: AN-PHARMA-2026-042
Executive Summary & Scientific Context
Atracurium Besylate is a complex mixture of ten stereoisomers. Among these, the (1R, 1'R, cis, cis) isomer—known generically as Cisatracurium —is the most pharmacologically potent and possesses a superior side-effect profile (reduced histamine release).
However, high-purity isolation is complicated by the presence of structural analogs and degradation products. One critical target for isolation, often required for impurity profiling and toxicology standards, is (R,cis)-7-Methyl Atracurium (often designated as Impurity K or a methylated derivative depending on the synthesis route).
This guide provides a dual-track protocol:
-
Bulk Isolation: Enrichment of the (R,cis)-isomer (Cisatracurium) from the parent mixture.
-
High-Specificity Isolation: Purification of the (R,cis)-7-Methyl Atracurium impurity for use as a Reference Standard.
Critical Stability Warning
Atracurium and its derivatives are unstable at physiological pH and elevated temperatures, degrading via Hofmann elimination to form Laudanosine and Monoacrylate.
-
Protocol Constraint: All mobile phases must be maintained at pH 3.0–4.0 .
-
Temperature Control: All fractions must be stored at 2–8°C .
Chemical Logic & Separation Strategy
The separation relies on the subtle hydrodynamic volume differences between the cis and trans isomers and the polarity shift introduced by the 7-methyl substitution.
-
Stationary Phase Selection:
-
Silica Gel (Acidified): For bulk separation of the quaternary ammonium salts. The presence of Benzenesulfonic Acid (BSA) in the eluent is non-negotiable to maintain the salt form and prevent tailing.
-
Reverse Phase (C18): For high-resolution isolation of the 7-Methyl impurity from the main Cisatracurium peak.
-
Workflow Visualization
The following diagram outlines the decision tree for isolating the active drug vs. the methylated impurity.
Caption: Figure 1. Fractionation logic for separating the pharmacological active (Cisatracurium) from specific impurities like 7-Methyl Atracurium.
Protocol A: Bulk Isolation of (R,cis)-Isomer (Cisatracurium)
This protocol is designed to isolate the main active isomer from the commercial Atracurium mixture.
Materials
-
Stationary Phase: High-purity Silica Gel (40–63 µm).
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Benzenesulfonic Acid (BSA).
Step-by-Step Methodology
-
Column Conditioning:
-
Prepare a solvent system of DCM : MeOH (80:20 v/v) containing 0.25% w/v Benzenesulfonic Acid (BSA) .
-
Flush the silica column with 3 column volumes (CV) of this mixture. Note: BSA is crucial to pair with the quaternary ammonium cation, allowing it to move through the silica matrix.
-
-
Sample Loading:
-
Dissolve Crude Atracurium Besylate (10 g) in a minimum volume of DCM (approx. 20 mL).
-
Load onto the column carefully to avoid disturbing the bed.
-
-
Elution Gradient:
-
Run isocratic elution with DCM:MeOH:BSA (80:20:0.25) .
-
Flow Rate: Optimized for column diameter (e.g., 20 mL/min for a 50mm ID column).
-
-
Fraction Collection:
-
Work-up:
-
Wash the collected Fraction 2 with aqueous sodium benzenesulfonate to remove excess acid.
-
Extract into DCM, dry over MgSO4, and evaporate solvent under vacuum at <30°C (Critical to prevent Hofmann degradation).
-
Precipitate by adding the oily residue dropwise into cold Diethyl Ether.
-
Protocol B: Isolation of (R,cis)-7-Methyl Atracurium
This specific derivative often co-elutes or elutes slightly after the main peak. Isolation requires Semi-Preparative HPLC.
Chromatographic Conditions
| Parameter | Setting |
| Column | Phenomenex Luna C18(2) or equivalent, 250 x 10 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 3.5 with Acetic Acid) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Temperature | 25°C (Strictly controlled) |
| Detection | UV @ 280 nm (Isoquinoline absorption) |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20% | Equilibration |
| 2.0 | 20% | Injection |
| 25.0 | 45% | Linear Gradient (Separation Zone) |
| 30.0 | 80% | Wash |
| 35.0 | 20% | Re-equilibration |
Isolation Procedure[5][6][7]
-
Feedstock Preparation:
-
Take Fraction 3 from Protocol A (the "Tail" fraction) or a crude mixture spiked with the impurity.
-
Concentrate the fraction and redissolve in Mobile Phase A:B (80:20).
-
Filter through a 0.22 µm PTFE filter.
-
-
Injection & Separation:
-
Inject 100–500 µL (depending on column loading capacity).
-
Cisatracurium will elute first (approx. 12–15 min).
-
(R,cis)-7-Methyl Atracurium typically elutes at a Relative Retention Time (RRT) of 1.1 to 1.2 relative to Cisatracurium. Look for the peak on the descending shoulder or immediately following the main peak.
-
-
Post-Column Processing:
-
Collect the specific peak into a vessel cooled to 4°C.
-
Lyophilization: Do not use rotary evaporation for the aqueous phase. Freeze-dry the fraction to obtain the stable powder form.
-
Note: If the salt form is critical (Besylate), ensure the buffer used in the final desalting step is Benzenesulfonic acid, or perform an ion exchange after isolation.
-
Analytical Validation (QC)
To verify the identity of the isolated (R,cis)-7-Methyl Atracurium:
-
HPLC Purity Check:
-
Re-inject the isolated solid using the gradient above. Target purity: >95%.
-
-
Mass Spectrometry (LC-MS):
-
Atracurium/Cisatracurium Mass: m/z ~464 (M2+ / 2).
-
7-Methyl Derivative: Look for the mass shift corresponding to methylation (+14 Da or +15 Da depending on the exact substitution mechanism described in the specific impurity profile, typically m/z shifts will be evident in the singly charged species if visible, or the doubly charged).
-
-
NMR:
-
Proton NMR in DMSO-d6. Focus on the 6.5–6.7 ppm region (aromatic protons) and the methoxy signals at 3.7–3.8 ppm . The 7-methyl group will show a distinct shift compared to the standard methoxy pattern.
-
References
-
BenchChem. (2025).[1][6] A Comparative Guide to Chiral Separation Techniques for Atracurium Isomers. Retrieved from
-
Zhang, Y., et al. (2010). Process for the preparation of Cisatracurium Besylate.[7][8][9][10] U.S. Patent 2010/0234602 A1. Retrieved from
-
Pharmaffiliates. (2024). (R,cis)-7-Methyl Atracurium dibesylate - Product Data.[11] Retrieved from
-
PubChem. (2025). Cisatracurium Besylate Compound Summary. National Library of Medicine. Retrieved from
-
Fresenius Kabi. (2023). Cisatracurium Besylate Injection Prescribing Information.[8][12] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchhub.com [researchhub.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. US20100234602A1 - Novel r,r`-atracurium salts - Google Patents [patents.google.com]
- 5. Cisatracurium besylate, Cisatracurium besilate, (1R-cis,1'R-cis)-Atracurium besylate, 51W89, Nimbex Forte, Nimbex-药物合成数据库 [drugfuture.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2010128518A2 - Novel process for the preparation of cisatracurium besylate - Google Patents [patents.google.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Cistracurium Besylate 10 mg/mL Solution Compounded in a Hospital Pharmacy to Prevent Drug Shortages: A Stability Study Involving Four Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN104892508A - Purification method for cisatracurium besylate - Google Patents [patents.google.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
In vitro neuromuscular junction assays using (R,cis)-7-Methyl Atracurium
Executive Summary
This application note details the protocol for assessing the neuromuscular blocking (NMB) potency and kinetics of (R,cis)-7-Methyl Atracurium (also identified as Cisatracurium Impurity K) using an in vitro human neuromuscular junction (NMJ) model.[1][2]
While (R,cis)-7-Methyl Atracurium is a structural analog of the clinically used non-depolarizing agent Cisatracurium, its specific pharmacological profile is critical for impurity qualification in drug substance manufacturing (ICH Q3A(R2) guidelines).[1][2] This guide addresses the unique physicochemical challenge of this compound: Hofmann elimination . The protocol utilizes a high-throughput Microelectrode Array (MEA) platform to quantify synaptic transmission blockade while strictly controlling pH and temperature to differentiate intrinsic potency from degradation-driven loss of activity.[1][2]
Scientific Background & Mechanism
(R,cis)-7-Methyl Atracurium functions as a competitive antagonist at the post-synaptic nicotinic acetylcholine receptor (nAChR) on the motor endplate.[1][2] By binding to the
The Stability Challenge: Like its parent compound Atracurium, this molecule undergoes Hofmann elimination —a spontaneous, non-enzymatic degradation dependent on pH and temperature. At physiological conditions (pH 7.4, 37°C), the quaternary ammonium group degrades into laudanosine and a monoacrylate.[2]
-
Implication: In static assays, the effective concentration (
) decreases over time.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Solution: This protocol employs a "Fast-Exchange" perfusion method and strict temporal windows to ensure
accuracy.
Figure 1: Mechanism of Action & Degradation Pathway[1][2]
Caption: Competitive antagonism of (R,cis)-7-Methyl Atracurium at the NMJ and its parallel degradation pathway via Hofmann elimination.[1][2]
Materials & Reagents
Compound Preparation
| Component | Specification | Storage | Notes |
| Test Compound | (R,cis)-7-Methyl Atracurium Dibesylate | -20°C (Desiccated) | Hygroscopic.[1][2] Weigh in glovebox if possible. |
| Solvent | Acetonitrile (ACN) or 0.01 N HCl | 4°C | CRITICAL: Do NOT use neutral PBS for stock. Acidic pH prevents premature Hofmann elimination. |
| Positive Control | Cisatracurium Besylate | -20°C | Clinical reference standard.[1][2] |
| Reversal Agent | Neostigmine Methylsulfate | 4°C | Acetylcholine esterase (AChE) inhibitor.[1][2] |
Biological Model
-
System: Human iPSC-derived Motor Neurons co-cultured with primary or iPSC-derived Skeletal Myotubes.[1][2][3]
-
Platform: 48-well MEA plates (e.g., Axion Biosystems CytoView or similar) or Optical Contractility plates.[1][2]
-
Co-Culture Media: Neurobasal/DMEM F12 (1:1) supplemented with GDNF, BDNF, and Agrin (to induce AChR clustering).[1][2]
Experimental Protocol
Phase 1: Culture Establishment (Days 0-14)
-
Surface Coating: Coat MEA plates with Laminin (10 µg/mL) and Fibronectin to support myotube adhesion.[1][2]
-
Myocyte Plating: Seed skeletal myoblasts (20,000 cells/well). Differentiate into myotubes for 5-7 days.[1][2]
-
Neuron Addition: Seed motor neurons (30,000 cells/well) directly over the myotube layer.[1][2]
-
Maturation: Culture for 7-10 additional days. Functional NMJs are confirmed by observing synchronous bursting where neuronal spikes temporally precede muscle field potentials (FP).[1][2]
Phase 2: Compound Handling (Day of Assay)
-
Stock Solution (10 mM): Dissolve (R,cis)-7-Methyl Atracurium in 0.01 N HCl . This maintains pH < 3.0, stabilizing the compound.
-
Working Solutions: Dilute stock into pre-warmed (37°C) physiological assay buffer (pH 7.4) IMMEDIATELY (within 2 minutes) before application to cells.
Phase 3: Functional Assay (MEA Workflow)
Objective: Determine
-
Baseline Recording (10 mins):
-
Dose Application (Cumulative vs. Single Point):
-
Recommendation: Use Single Point per Well dosing due to the instability of the compound.[1] Cumulative dosing takes too long, allowing degradation to skew results.
-
Dose Range: 0.1 nM to 10 µM (half-log steps).
-
N = 4 wells per concentration.
-
-
Drug Exposure Recording (5 mins):
-
Reversibility Check (Washout/Neostigmine):
Figure 2: Experimental Workflow
Caption: Workflow emphasizing the rapid "make-and-test" cycle required to mitigate Hofmann elimination.
Data Analysis & Interpretation
Quantitative Metrics
Data should be normalized to the baseline activity of each specific well to account for biological variability.[1]
| Metric | Definition | Expected Effect of (R,cis)-7-Methyl Atracurium |
| Nerve Firing Rate | Frequency of spikes in the neuronal cluster.[1][2] | Unchanged (Compound acts post-synaptically).[1][2] |
| Muscle Firing Rate | Frequency of muscle field potentials/contractions.[1] | Decrease (Dose-dependent).[1][2] |
| Nerve-Muscle Delay | Latency between nerve spike and muscle response.[1][2] | Increase (or total failure of transmission).[1][2] |
| Synchrony Index | Correlation between nerve and muscle activity.[1] | Decrease (Decoupling).[1][2] |
Calculating IC50
Plot the normalized Muscle Firing Rate (%) against the Log[Concentration]. Fit the data using a 4-parameter logistic (Hill) equation:
-
Validation: If the
shifts significantly (>2x) between the 0-2 min recording bin and the 5-10 min recording bin, Hofmann degradation is interfering . Use the earliest stable time bin.
Troubleshooting & Expert Tips
-
The "Drift" Effect: If you observe a gradual recovery of muscle contraction during the presence of the drug without washing, the compound is degrading.
-
Fix: Increase the refresh rate of the drug solution or shorten the recording window.
-
-
Solubility: While the dibesylate salt is water-soluble, ensure the stock in acetonitrile/HCl is fully dissolved before adding to aqueous media to avoid micro-precipitation.
-
Adsorption: Quaternary ammonium compounds can stick to plastics.[1] Use low-binding tips and glass-coated plates if potency appears artificially low.[1][2]
References
-
ICH Expert Working Group. (2006).[1][2] ICH Q3A(R2): Impurities in New Drug Substances.[1][2] International Conference on Harmonisation.[1] Link
-
Sanes, J. R., & Lichtman, J. W. (2001).[6] Development of the vertebrate neuromuscular junction.[7] Annual Review of Neuroscience, 24, 491-568.[1][2] Link[1][2]
-
Martins, J. M. F., et al. (2020).[1] Self-Organizing 3D Human Trunk Neuromuscular Organoids. Cell Stem Cell, 26(2), 172-186.[1][2] Link[1][2]
-
Axion Biosystems. (n.d.).[1][2] Neuromuscular Junction In Vitro Assay Application Note.Link[1][2]
-
Fisher, D. M., & Canfell, P. C. (1986). Degradation of atracurium in vitro: The effect of temperature and pH. Anesthesiology, 65(1), A286.[2] (Foundational reference for Hofmann elimination kinetics). Link
Sources
- 1. Buy Online CAS Number 64229-01-2 - TRC - 7-Methyl Atracurium Dimesylate (Mixture of Diastereomers) | LGC Standards [lgcstandards.com]
- 2. (R,cis)-7-Methyl Atracurium Dibesylate | LGC Standards [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuromuscular Junction In Vitro Assay | Axion Biosystems [axionbiosystems.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. In vitro models of neuromuscular junctions and their potential for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of (R,cis)-7-Methyl Atracurium Dibesylate in organic solvents
Application Note: Solubility Profiling & Handling of (R,cis)-7-Methyl Atracurium Dibesylate
Part 1: Executive Summary & Chemical Context
(R,cis)-7-Methyl Atracurium Dibesylate (CAS: 1193104-80-1) is a critical structural analogue and potential process impurity associated with the synthesis of Atracurium and Cisatracurium Besylate. Structurally, it differs from the parent drug by the presence of a methyl group on the pentamethylene linker (specifically derived from 3-methyl-1,5-pentanediol), creating a distinct stereochemical and solubility profile.
As a bis-benzylisoquinolinium dibesylate salt, its solubility is governed by the interaction between the bulky, lipophilic quaternary ammonium cations and the polar benzenesulfonate (besylate) anions. This guide provides a definitive solubility profile and handling protocols designed to mitigate the compound's inherent instability (Hofmann elimination) while ensuring accurate analytical quantification.
Key Physicochemical Characteristics:
-
Nature: Hygroscopic Crystalline Solid / Amorphous Powder.
-
Ionic Character: Bis-quaternary ammonium salt (Dibesylate).
-
Primary Degradation Pathway: Hofmann Elimination (pH- and temperature-dependent).[1]
-
Critical Handling Constraint: Must be maintained at pH < 4.0 and Temperature < 5°C during solution-phase processing.
Part 2: Solubility Profile & Solvent Compatibility
The following data is synthesized from thermodynamic principles of benzylisoquinolinium besylate salts and specific impurity profiling data.
Table 1: Solubility Matrix of (R,cis)-7-Methyl Atracurium Dibesylate
| Solvent Class | Solvent | Solubility Rating | Estimated Saturation (mg/mL) | Application Note |
| Polar Aprotic | Acetonitrile (ACN) | Very High | > 50 mg/mL | Preferred for HPLC stock solutions. Stabilizes the ionic pair. |
| DMSO | Very High | > 60 mg/mL | Good for biological assays, but difficult to remove. | |
| DMF | High | > 40 mg/mL | Alternative to DMSO; avoid if possible due to high boiling point. | |
| Polar Protic | Methanol (MeOH) | High | > 40 mg/mL | Excellent for dissolution, but risk of transesterification if stored long-term. |
| Ethanol (EtOH) | High | ~ 30 mg/mL | Good for recrystallization. | |
| Water | Moderate/High | ~ 10–25 mg/mL | Warning: Rapid degradation at neutral pH. Use only acidified water (pH 3.0). | |
| Chlorinated | Dichloromethane (DCM) | High | > 50 mg/mL | Preferred for extraction and process purification. |
| Chloroform | High | > 40 mg/mL | Alternative to DCM. | |
| Non-Polar | Diethyl Ether | Insoluble | < 0.1 mg/mL | Anti-solvent: Use to precipitate the salt from DCM/Acetone. |
| n-Hexane | Insoluble | < 0.01 mg/mL | Anti-solvent for washing. | |
| Toluene | Very Low | < 0.5 mg/mL | Poor solubility; phase separation potential. |
Part 3: Experimental Protocols
Protocol A: Micro-Scale Solubility Determination (Saturation Shake-Flask)
For precise determination when sample quantity is limited (< 50 mg).
Objective: Determine thermodynamic solubility while minimizing hydrolytic degradation.
Materials:
-
(R,cis)-7-Methyl Atracurium Dibesylate (Reference Standard).
-
HPLC-grade Solvents (Acetonitrile, acidified Water).
-
Agilent 1200/1260 HPLC or equivalent.
-
0.22 µm PTFE Syringe Filters.
Workflow:
-
Preparation: Weigh 5.0 mg of solid into a 1.5 mL amber microcentrifuge tube.
-
Solvent Addition: Add solvent in 50 µL increments.
-
Equilibration: Vortex for 30 seconds after each addition.
-
Critical Control: Keep the tube on ice (approx. 4°C) between vortexing to prevent Hofmann elimination.
-
-
Observation: Visually check for dissolution. If undissolved after 500 µL, centrifuge at 10,000 rpm for 3 minutes.
-
Quantification: Remove supernatant, dilute 1:100 with Mobile Phase A (Acidic Buffer), and inject into HPLC.
-
Calculation: Compare peak area against a known calibration curve of Cisatracurium Besylate (applying a Relative Response Factor of 1.0 if specific standard is unavailable).
Protocol B: Stability-Indicating Standard Preparation
Standard Operating Procedure (SOP) for Analytical Labs.
Context: The methyl group on the linker does not protect the molecule from base-catalyzed degradation.
-
Diluent Preparation: Prepare a mixture of Acetonitrile : Water (80:20 v/v) adjusted to pH 3.0 with Formic Acid or Phosphoric Acid.
-
Reasoning: High organic content suppresses ionization/hydrolysis; acidic pH inhibits Hofmann elimination.
-
-
Stock Solution: Dissolve 10 mg (R,cis)-7-Methyl Atracurium Dibesylate in 10 mL of Diluent.
-
Storage: Aliquot into amber glass vials. Store at -20°C .
-
Shelf Life: 30 days at -20°C; < 8 hours at Room Temperature (25°C).
-
Protocol C: Purification via Anti-Solvent Precipitation
For isolation of the compound from reaction mixtures.
-
Dissolution: Dissolve the crude mixture in minimal Dichloromethane (DCM) (approx. 5 mL per gram).
-
Filtration: Filter through a 0.45 µm membrane to remove inorganic salts.
-
Precipitation: Slowly add the DCM solution dropwise into a stirred vessel containing 10 volumes of Diethyl Ether or Methyl tert-butyl ether (MTBE) at 0°C.
-
Crystallization: A white, hygroscopic precipitate will form. Stir for 30 minutes at 0°C.
-
Collection: Filter under nitrogen atmosphere (to prevent moisture absorption). Wash with cold Hexane.
-
Drying: Vacuum dry at 25°C for 4 hours.
Part 4: Mechanism of Instability & Solvation
The solubility and stability of (R,cis)-7-Methyl Atracurium are dominated by two competing mechanisms: Solvation of the Besylate Ion and Hofmann Elimination .
1. Solvation Mechanism: The dibesylate salt dissociates in polar media. The large, hydrophobic benzenesulfonate anions require organic co-solvents (like Acetonitrile or Ethanol) to remain stable in solution without aggregating. In purely aqueous media, the hydrophobic "grease" of the isoquinoline rings drives aggregation unless the ionic strength is controlled.
2. Degradation Mechanism (Hofmann Elimination): The quaternary ammonium nitrogen, adjacent to the electron-withdrawing ester group, makes the beta-proton highly acidic. In the presence of heat or base (pH > 7), this proton is abstracted, leading to the cleavage of the C-N bond and the formation of Laudanosine and a Monoacrylate derivative.
Diagram 1: Solubility & Stability Workflow
Caption: Decision matrix for solvent selection balancing solubility against degradation risks.
Part 5: References
-
Simson Pharma. (R,cis)-7-Methyl Atracurium Dibesylate Product Data. Retrieved from
-
Cayman Chemical. Cisatracurium Besylate Product Information & Solubility Data. Retrieved from
-
US Food and Drug Administration (FDA). NIMBEX (Cisatracurium Besylate) Prescribing Information & Stability. Retrieved from
-
GlobalRPH. Cisatracurium (Nimbex) - Dilution and Stability Guidelines. Retrieved from
-
LGC Standards. Certificate of Analysis: Cisatracurium Besylate Impurities. Retrieved from
Sources
Application Note: High-Resolution UPLC Separation of (R,cis)-7-Methyl Atracurium Impurities in Cisatracurium Besylate
Abstract & Scientific Rationale
The separation of (R,cis)-7-Methyl Atracurium (often designated as Impurity K , CAS: 1193104-80-1) from the active pharmaceutical ingredient (Cisatracurium Besylate) presents a significant chromatographic challenge due to their high structural similarity. Cisatracurium is a bis-benzylisoquinolinium neuromuscular blocker prone to rapid degradation via Hofmann elimination and ester hydrolysis .
This protocol details a Ultra-Performance Liquid Chromatography (UPLC) method designed to resolve the "7-Methyl" structural analog from the parent peak and other known degradants (Laudanosine, Monoquaternary Acrylate).
Key Mechanistic Insights:
-
Stationary Phase Selection: A Hybrid Silica (BEH) C18 chemistry is selected over standard silica to withstand the acidic pH required to suppress silanol interactions with the quaternary ammonium centers of the analyte.
-
pH & Temperature Control: Atracurium derivatives are thermally unstable. The method utilizes a strictly controlled temperature (25°C) and an acidic buffer (pH 3.[1]1) to inhibit on-column Hofmann elimination, ensuring that detected impurities are intrinsic to the sample and not artifacts of the analysis.
-
Critical Pair Resolution: The (R,cis)-7-Methyl impurity differs only by the substitution on the isoquinoline ring system (methyl vs. methoxy or similar analog substitution), requiring a shallow gradient slope to maximize selectivity (
).
Experimental Protocol
Equipment & Reagents[2]
-
LC System: Waters ACQUITY UPLC H-Class (or equivalent) with PDA Detector.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (Part #: 186002352).
-
Reagents:
-
Acetonitrile (LC-MS Grade).
-
Potassium Dihydrogen Phosphate (
).[1] -
Phosphoric Acid (85%).
-
Water (Milli-Q, 18.2 MΩ).
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 0.45 mL/min | Optimized for Van Deemter minimum of 1.7µm particles. |
| Column Temp | 25°C ± 1°C | CRITICAL: Higher temps (>30°C) accelerate Hofmann elimination during the run. |
| Sample Temp | 5°C | Prevents autosampler degradation. |
| Injection Vol | 2.0 µL | Low volume to prevent peak broadening of early eluters. |
| Detection | UV at 280 nm | Max absorbance for the isoquinoline ring system. |
| Run Time | 12.0 Minutes | Sufficient for re-equilibration. |
Mobile Phase Preparation[1]
-
Mobile Phase A (Buffer): Dissolve 6.8g
in 1000 mL water (50 mM). Adjust pH to 3.1 ± 0.05 with dilute Phosphoric Acid. Filter through 0.2 µm membrane.-
Note: The acidic pH is vital to protonate residual silanols and maintain the besylate counter-ion equilibrium.
-
-
Mobile Phase B: 100% Acetonitrile.
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve | Event |
| 0.00 | 80 | 20 | Initial | Equilibration |
| 1.00 | 80 | 20 | 6 | Isocratic Hold |
| 8.00 | 50 | 50 | 6 | Linear Gradient |
| 9.00 | 20 | 80 | 6 | Wash |
| 10.00 | 80 | 20 | 1 | Re-equilibration |
| 12.00 | 80 | 20 | 6 | End |
Method Development & Validation Logic
Sample Preparation Strategy
The stability of Cisatracurium in solution is time-dependent.[2]
-
Diluent: 50 mM Phosphate Buffer pH 3.1 : Acetonitrile (80:20). Do not use pure water or methanol as diluents, as they can alter the ionization state or promote solvolysis.
-
Concentration: Prepare standard at 0.5 mg/mL.
-
Stability Warning: Analyze samples within 4 hours of preparation or keep at 5°C.
System Suitability Criteria
To ensure the method is "Self-Validating" (Trustworthiness), the following criteria must be met before batch analysis:
-
Resolution (
): > 1.5 between Cisatracurium and (R,cis)-7-Methyl Atracurium. -
Tailing Factor (
): < 1.5 for the Cisatracurium peak (indicates minimal silanol interaction). -
Precision: %RSD < 2.0% for 5 replicate injections.
Visualizations
Impurity Separation & Degradation Workflow
This diagram illustrates the relationship between the parent molecule, the target impurity, and the degradation pathways that must be controlled.
Caption: Separation logic distinguishing synthetic impurities (7-Methyl) from degradation products (Laudanosine).
Analytical Workflow
Caption: Step-by-step analytical workflow ensuring sample integrity and resolution.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | High Injection Solvent Strength | Ensure diluent matches initial mobile phase (80:20 Buffer:ACN). |
| Laudanosine Peak Growth | On-Column Degradation | Check Column Temp. If >25°C, active degradation is occurring. Lower temp immediately. |
| Broad Peaks | pH Mismatch | Verify Mobile Phase A is pH 3.1. Higher pH causes silanol activity with quaternary amines. |
| Retention Shift | Ion Pairing Variation | Ensure Phosphate concentration is exactly 50 mM; counter-ion concentration affects retention of charged species. |
References
-
Rocheleau, M. J., et al. (2012).[3] Impurity profiling and in-process testing of drugs for injection by fast liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Fresenius Kabi. (n.d.). Cisatracurium Besylate Injection USP - Prescribing Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Cisatracurium Besylate - Impurity K (Besylate Salt).[4] Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Stability Optimization for (R,cis)-7-Methyl Atracurium
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Aqueous Degradation of Benzylisoquinolinium Derivatives
Executive Summary: The Stability Paradox
Welcome to the technical support hub. If you are working with (R,cis)-7-Methyl Atracurium , you are dealing with a molecule that possesses a built-in "self-destruct" mechanism. Like its parent analogs (Atracurium and Cisatracurium), this compound is a bis-benzylisoquinolinium diester .
Its instability is not a bug; it is a feature designed for clinical pharmacokinetics (organ-independent elimination). However, in a laboratory or manufacturing setting, this feature is a liability. Your molecule degrades via two opposing pathways:[1][2][3][4]
-
Hofmann Elimination: Dominant at neutral/basic pH and elevated temperatures.
-
Ester Hydrolysis: Catalyzed by extreme pH (both acidic and basic) and specific buffer ions.
This guide provides the protocols to balance these opposing forces and maximize the half-life (
Module 1: The pH-Temperature Matrix
Q: My HPLC shows degradation peaks (Laudanosine analogs) even when stored at 4°C. Why?
A: You are likely storing the solution at a pH that is too high, even if it is "neutral."
The Mechanism:
The quaternary ammonium group in your molecule acts as an electron-withdrawing group, increasing the acidity of the
-
Hofmann Elimination produces a monoacrylate and a laudanosine derivative.[3][5][6]
-
Ester Hydrolysis produces a quaternary acid and a quaternary alcohol.
The Solution: You must maintain a "pH Window of Stability."
-
Target pH: 3.0 – 3.5 .
-
Why? At pH < 3.0, acid-catalyzed ester hydrolysis accelerates. At pH > 4.0, Hofmann elimination accelerates exponentially.
Visualization: The Degradation Pathways
The following diagram illustrates the competing degradation pathways you must manage.
Caption: Fig 1. Competing degradation pathways.[2][3] Hofmann elimination dominates at physiological pH, while hydrolysis dominates at pH extremes. Stability is achieved only in the narrow acidic window.
Module 2: Buffer Selection & Ionic Strength
Q: I buffered my solution to pH 3.5 with Phosphate, but it still degrades. Is the buffer reacting?
A: Yes. This is a common oversight known as General Base Catalysis .
The Mechanism:
Phosphate anions (
The Solution:
-
Storage Buffer: Avoid buffers if possible. Adjust pH using Benzenesulfonic Acid (BSA) or Hydrochloric Acid (HCl) in unbuffered water (WFI).
-
Assay Buffer: If buffering is required (e.g., for HPLC), use Citrate or Acetate buffers (non-nucleophilic, low pKa).
-
Avoid: Phosphate, Carbonate, and high-concentration TRIS for long-term storage.
Comparative Stability Data
| Condition | Temperature | pH | Buffer Species | Estimated |
| Optimal Storage | 4°C | 3.0 | None (Acidified water) | > 12 Months |
| Room Temp/Acidic | 25°C | 3.0 | Citrate (20mM) | ~ 30-45 Days |
| Physiological | 37°C | 7.4 | Phosphate (PBS) | ~ 20-30 Minutes |
| Physiological (Mod) | 37°C | 7.4 | HEPES | ~ 40 Minutes |
| Alkaline Stress | 25°C | 9.0 | Borate | < 5 Minutes |
Module 3: Step-by-Step Stabilization Protocol
Use this protocol to prepare a stock solution of (R,cis)-7-Methyl Atracurium for long-term stability.
Materials Required
-
(R,cis)-7-Methyl Atracurium (Solid/Lyophilized)
-
Solvent: Degassed Water for Injection (WFI) or Acetonitrile:Water (90:10)
-
Acidifier: 0.1 M Benzenesulfonic Acid (preferred) or 0.1 M HCl
-
Vessel: Amber glass vials (silanized preferred to prevent surface adsorption)
Protocol
-
Solvent Preparation:
-
Chill the solvent to 4°C before adding the solid.
-
Why? Minimizes thermal energy available for elimination during the dissolution heat of mixing.
-
-
Acidification (The Critical Step):
-
Pre-adjust the solvent pH to 3.0 using the acidifier.
-
Do not dissolve the drug in neutral water and then adjust. The transient exposure to neutral pH can generate trace Laudanosine impurities immediately.
-
-
Dissolution:
-
Add the solid analyte to the pre-chilled, pre-acidified solvent.
-
Vortex gently (avoid excessive cavitation/heat).
-
-
Filtration:
-
Use a 0.22 µm PVDF or PTFE filter.
-
Avoid Nylon filters (Nylon can be slightly alkaline and bind quaternary ammoniums).
-
-
Storage:
-
Aliquot into amber vials.
-
Store at -20°C for long term (>3 months) or 2-8°C for active use (<30 days).
-
Module 4: Troubleshooting Flowchart
Use this decision tree when you detect unexpected degradation.
Caption: Fig 2. Troubleshooting logic for stabilizing Atracurium derivatives.
FAQ: Frequently Asked Questions
Q: Can I freeze-thaw the samples? A: Yes, but limit cycles. The transition through the "glass transition temperature" can sometimes create pockets of concentrated solute where pH shifts occur. Flash freezing in liquid nitrogen is preferred over slow freezing.
Q: I need to run this in a physiological assay (pH 7.4). How do I prevent degradation during the experiment? A: You cannot stop it completely—it is the nature of the molecule. However, you can:
-
Keep the reservoir on ice (4°C) until the moment of injection.
-
Use MES or HEPES instead of Phosphate buffers.
-
Calculate the degradation rate (
) and correct your data mathematically.
Q: Why Benzenesulfonic acid? Why not just HCl? A: Commercial formulations of Atracurium Besylate use benzenesulfonic acid. It provides a stable counter-ion (besylate) that helps solubilize the cation and is less volatile than HCl, providing better pH stability over time in lyophilized states.
References
-
Nigrović, V., et al. (1998).[7] "In vitro degradation of atracurium and cisatracurium at pH 7.4 and 37 degrees C depends on the composition of the incubating solutions."[7][8] British Journal of Anaesthesia.[7][9]
-
Welch, R. M., et al. (1995).[7] "The in vitro degradation of cisatracurium, the R, cis-R'-isomer of atracurium, in human and rat plasma."[7] Clinical Pharmacology & Therapeutics.
-
BenchChem Technical Support. (2025). "Atracurium Solution Stability at Different Temperatures and pH."
-
Russell, W. J., & Meyer-Witting, M. (1990).[10] "The stability of atracurium in clinical practice." Anaesthesia and Intensive Care.
-
Neill, E. A., et al. (1983). "The chemical hydrolysis of atracurium." British Journal of Anaesthesia.[7][9] (Foundational text on the pH 3.0-3.5 window).
Sources
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. nbinno.com [nbinno.com]
- 4. Metabolism and kinetics of atracurium: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The in vitro degradation of cisatracurium, the R, cis-R'-isomer of atracurium, in human and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. In vitro degradation of atracurium and cisatracurium at pH 7.4 and 37 degrees C depends on the composition of the incubating solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Temperature and cisatracurium degradation: So what is new? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The stability of atracurium in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting baseline noise in (R,cis)-7-Methyl Atracurium MS analysis
Topic: Troubleshooting Baseline Noise & Signal Instability
Introduction: The "Ghost" in the Machine
To: Analytical Leads, QC Scientists, and DMPK Researchers From: Senior Application Scientist, LC-MS Support Division
You are likely reading this because your (R,cis)-7-Methyl Atracurium assays are plagued by a high, erratic baseline or "ghost" peaks that defy standard blank subtraction.
Analyzing quaternary ammonium compounds like (R,cis)-7-Methyl Atracurium presents a unique dual-threat:
-
The Hofmann Elimination: This molecule is chemically unstable at neutral pH and elevated temperatures, degrading into Laudanosine and acrylates during the chromatographic run. This creates a "smear" of background noise rather than discrete peaks.
-
The "Sticky" Quat Effect: The permanent positive charge leads to severe adsorption on metallic surfaces and column frits, causing carryover that mimics baseline noise.
This guide moves beyond generic advice. We will isolate whether your noise is Chemical (degradation), Physical (adsorption), or Electronic (source parameters).[1]
Part 1: Diagnostic Workflow (The Logic)
Before changing reagents, you must characterize the noise. Use this logic gate to determine the root cause.
Figure 1: Diagnostic logic tree for isolating baseline noise sources in quaternary amine analysis.
Part 2: Troubleshooting Guides & FAQs
Scenario A: The "Smear" (On-Column Degradation)
Symptom: The baseline rises during the run, or peaks tail significantly. The noise is worse at higher column temperatures.
Q: Why is my baseline rising even with a clean column? A: You are likely witnessing Hofmann Elimination in real-time.[1] (R,cis)-7-Methyl Atracurium is a bis-quaternary ammonium ester.[1] At pH > 6.0 or temperatures > 30°C, it spontaneously degrades into Laudanosine and a monoacrylate. If this happens inside the column, the degradation products elute continuously, raising the baseline.
The Fix: The "Cold-Acid" Protocol You must freeze the chemical kinetics.
-
Acidify Mobile Phase: Ensure your aqueous mobile phase (MP A) is pH 3.0–3.5.[1]
-
Recommended: 10 mM Ammonium Formate + 0.1% Formic Acid.[1]
-
Why: Low pH protonates the ester carbonyls, reducing the rate of Hofmann elimination [1].
-
-
Lower Column Temperature:
-
Action: Set column oven to 10°C – 15°C .
-
Validation: Run the same sample at 40°C and 15°C. If the noise drops at 15°C, the noise was chemical degradation.
-
-
Chill the Autosampler: Keep samples at 4°C. Degradation in the vial leads to impurity peaks, not necessarily baseline noise, but it compromises quantitation.
Scenario B: The "Ghost" (Carryover & Adsorption)
Symptom: Signal is seen in blank injections immediately following a high-concentration sample.[1]
Q: I see peaks in my blanks. Is it the column or the injector? A: Quaternary amines stick to stainless steel and active sites on silica.
The Fix: Aggressive Wash & Passivation Standard organic washes are insufficient for permanently charged species. You need chaotropic or ion-pairing displacement.[1]
| Parameter | Standard Protocol (Ineffective) | Optimized Protocol (Effective) |
| Needle Wash | 100% Methanol | 50:25:25 ACN:MeOH:H2O + 0.5% Formic Acid (The acid helps desorb the cation).[1] |
| Seal Wash | 10:90 MeOH:H2O | 50:50 IPA:H2O (Isopropyl alcohol wets seals better).[1] |
| Column Choice | Standard C18 | Charged Surface Hybrid (CSH) C18 or HILIC .[1] (CSH provides a slight positive surface charge that repels the quat, reducing tailing and adsorption) [2]. |
| Passivation | None | Inject 6N Nitric Acid (system only, NO COLUMN) to passivate steel surfaces if persistent.[1] |
Scenario C: Electronic/Source Noise
Symptom: High "grass" (random noise) across the entire m/z range, present even without flow.
Q: Is my MS source dirty? A: Likely. Atracurium salts are non-volatile.[1] If you are not using a divert valve, the salts accumulate on the cone/capillary, causing arcing or random ionization spikes.
The Fix: Source Hygiene
-
Divert Valve: Direct the first 1-2 minutes (void volume) and the final wash step to waste. Do not spray the salt plug into the MS.
-
Cone Cleaning: Remove the sampling cone and sonicate in 50:50 Methanol:Water + 1% Formic Acid.
-
Gas Flow: Ensure desolvation gas is high (>800 L/hr) to fully evaporate the droplets, as quaternary amines have high solvation energy.
Part 3: The Self-Validating Method (Protocol)
To ensure your method is robust, follow this stability workflow. This confirms that your sample prep isn't creating the noise you are trying to measure.
Figure 2: Sample preparation workflow emphasizing temperature and pH control to prevent artifactual noise.
Critical Reagent List
-
Buffer: Ammonium Formate (LC-MS Grade). Do not use Acetate (high background).
-
Acid: Formic Acid (Ampoules, not bottles, to prevent plasticizer leaching).[1]
-
Solvent: Acetonitrile (preferred over Methanol for lower backpressure and better peak shape for quats).[1]
References
-
Neill, H., et al. (2000).[1] Degradation of atracurium besylate in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis.
-
Waters Corporation. (2020).[1] Analysis of Quaternary Ammonium Compounds using Charged Surface Hybrid (CSH) Technology.
-
Zhang, H., et al. (2012). Impurity profiling of atracurium besylate by fast liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.
Sources
Technical Support Center: Synthesis Optimization of (R,cis)-Atracurium Series
The following technical guide addresses the optimization of synthesis yield for (R,cis)-Atracurium derivatives , with a primary focus on the high-value Cisatracurium Besylate scaffold (the 1R-cis, 1'R-cis isomer).
Note on Nomenclature: The specific designation "(R,cis)-7-Methyl Atracurium Dibesylate" (CAS 1193104-80-1) is chemically identified as Impurity K of Cisatracurium Besylate, often used as a Reference Standard (RS).[1][2] While this guide focuses on the yield optimization of the (R,cis) drug substance, the process chemistry, stability controls (preventing Hofmann elimination), and purification logic are identical for synthesizing the impurity standard.
Department: Process Chemistry & Scale-Up Support Subject: Yield Maximization & Isomer Resolution for (R,cis)-Bisbenzylisoquinolines Reference ID: OPT-CIS-2026[1]
Executive Summary: The Yield/Purity Paradox
Synthesizing (R,cis)-Atracurium derivatives presents a unique "Yield vs. Purity" conflict. The molecule is inherently unstable, prone to Hofmann elimination at physiological pH and temperature. Furthermore, the "Atracurium" scaffold contains 10 stereoisomers; isolating the specific (1R-cis, 1'R-cis) isomer requires strict stereocontrol of the precursor ((R)-Laudanosine) and high-resolution purification.[1]
This guide provides protocols to minimize degradation and maximize the stereoselective yield of the target besylate salt.
Part 1: Critical Control Points (CCPs) for Yield
CCP 1: Precursor Stereochemistry ((R)-Laudanosine)
The theoretical yield of the (R,cis) isomer is mathematically limited by the optical purity of the starting material, (R)-Laudanosine .[1]
-
Requirement: (R)-Laudanosine must have an enantiomeric excess (ee) of >99.5% .[1][3]
-
Impact: If (R)-Laudanosine drops to 98% ee, the yield of the target (R,cis-R,cis) isomer drops disproportionately due to the formation of (R,cis-S,cis) and (S,cis-S,cis) diastereomers which are difficult to remove.[1]
-
Protocol: Recrystallize (R)-Laudanosine using D-Tartaric acid or (-)-Di-p-toluoyl-L-tartaric acid prior to quaternization.[1]
CCP 2: The Quaternization Reaction (Yield Generation)
This step links two Laudanosine molecules with 1,5-pentanediol diacrylate.[1]
-
The Problem: High temperatures increase reaction rate but trigger Hofmann elimination (degradation). Low temperatures preserve the molecule but stall the reaction (weeks).
-
Optimization Strategy: High-Pressure synthesis or Catalytic promotion.[1]
-
Recommended Solvent: Acetonitrile (ACN) or Dichloromethane (DCM) .[1] Avoid protic solvents which can encourage solvolysis.
CCP 3: Preventing Hofmann Elimination (Yield Preservation)
This is the single largest cause of yield loss. The quaternary ammonium bridge is unstable.
-
Trigger: pH > 6.0 or Temperature > 25°C.
-
Degradation Product: Laudanosine (reversion) and Monoquaternary Acrylate .[1]
-
Control: All workups must be performed at <5°C and pH maintained between 3.0–4.0 using benzenesulfonic acid (BSA).
Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: "My crude yield is high, but the (R,cis) isomer content is low."
Diagnosis: Lack of stereocontrol during the quaternization or impure starting material. Solution:
-
Check Precursor: Verify (R)-Laudanosine optical rotation.
-
Switch Purification: If using crystallization (Besylate salt formation), the "trans" isomers may be co-precipitating. Switch to High-Performance Counter-Current Chromatography (HPCCC) or Preparative HPLC using a Cellulose-3 chiral column.[1]
-
Solvent Tuning: Use a solvent system of DCM/Ether (1:2) for crystallization. The (R,cis) isomer crystallizes preferentially in specific ratios, whereas the (R,trans) stays in the mother liquor.[3]
Issue 2: "I see increasing levels of Laudanosine and Acrylates during workup."
Diagnosis: Hofmann Elimination is occurring active.[4] Solution:
-
Temperature Audit: Ensure the rotovap bath is <30°C and the receiving flask is chilled.
-
Acidification: Add a trace amount of Benzenesulfonic Acid (BSA) to the crude mixture immediately after reaction completion to "quench" the pH to ~3.5.
-
Storage: Never store the free base or intermediate in solution for >12 hours. Convert to the Besylate salt immediately, as the salt form is significantly more stable.
Issue 3: "The reaction is taking 10+ days to complete."
Diagnosis: Temperature is too low, or concentration is too dilute. Solution:
-
Concentration: Run the reaction at high concentration (1.0–1.5 M).
-
Catalysis: Do not use base catalysts (triggers elimination).
-
Pressure: If available, perform the quaternization at 5–10 kbar . High pressure accelerates the Menschutkin reaction (quaternization) without increasing the elimination rate, effectively bypassing the thermal limit.
Part 3: Visualization of Pathways
Diagram 1: Synthesis & Degradation Logic
This diagram illustrates the "Safe Zone" for synthesis versus the "Danger Zone" of Hofmann elimination.
Caption: The kinetic competition between Quaternization (Synthesis) and Hofmann Elimination (Degradation).[1]
Part 4: Experimental Protocol (Optimized)
Synthesis of (R,cis)-Atracurium Besylate (Lab Scale)
1. Materials:
-
(R)-Laudanosine (10.0 g, 28.8 mmol, >99.5% ee).[1]
-
1,5-Pentanediol diacrylate (3.05 g, 14.4 mmol).[1]
-
Acetonitrile (ACN) - HPLC Grade, dried.[1]
-
Benzenesulfonic acid (BSA).
2. Procedure:
-
Dissolution: Dissolve (R)-Laudanosine in minimal ACN (approx. 20 mL) in a round-bottom flask.
-
Addition: Add 1,5-pentanediol diacrylate dropwise under inert atmosphere (N₂).
-
Reaction: Stir at 20°C ± 2°C for 72–120 hours.
-
Monitor: Check HPLC every 12 hours. Stop when (R)-Laudanosine < 5%.[1]
-
Critical: Do not heat to accelerate.
-
-
Quenching: Cool to 4°C. Add a solution of Benzenesulfonic acid (BSA) in ACN to form the salt immediately.
-
Workup: Evaporate solvent under high vacuum at <25°C .
-
Purification (Isomer Resolution):
-
Dissolve the crude besylate foam in Dichloromethane (DCM) .
-
Slowly add Diethyl Ether or Methyl tert-butyl ether (MTBE) at 0°C until turbidity is observed.[1]
-
Allow to stand at -10°C. The (R,cis) isomer typically crystallizes first or forms a distinct gum compared to the trans isomers.
-
Alternative: Use Prep-HPLC with a Cellulose-3 column (Mobile phase: ACN/Water/TFA or Buffer pH 3.0).[1]
-
3. Yield Data Table (Expected vs. Optimized)
| Parameter | Standard Process | Optimized Process | Notes |
| Reaction Temp | 40°C | 20°C | Lower temp prevents degradation.[1] |
| Reaction Time | 24 Hours | 96 Hours | Slower kinetics, higher purity. |
| Hofmann Impurity | 5–8% | < 0.5% | Critical for regulatory acceptance. |
| (R,cis) Selectivity | ~55% | > 98% | Achieved via chiral precursor + selective crystallization.[3] |
| Overall Yield | 35% | 65–70% | Significant reduction in waste. |
Part 5: References
-
Thieme Connect. (2025). Practical and Scalable Synthesis of Cisatracurium Besylate. Retrieved from [1]
-
National Institutes of Health (NIH). (2023). Cisatracurium: Pharmacokinetics and Hofmann Elimination. StatPearls. Retrieved from [1]
-
BenchChem. (2025).[5] Comparative Guide to Chiral Separation Techniques for Atracurium Isomers. Retrieved from [1]
-
Simson Pharma. (2024). Certificate of Analysis: (R,cis)-7-Methyl Atracurium Dibesylate (Impurity K). Retrieved from [1]
-
ResearchGate. (2024). Comparative study for chiral separation of Atracurium besylate isomers: Eco-friendly HPLC. Retrieved from
Sources
Technical Support Center: High-Resolution Separation of Atracurium Derivatives
[1][2]
Topic: Resolving Co-elution of (R,cis)-7-Methyl Atracurium and Laudanosine Ticket ID: #LC-ATR-092 Status: Open Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary
The co-elution of Laudanosine (a tertiary amine metabolite) and (R,cis)-7-Methyl Atracurium (typically a quaternary ammonium impurity or degradation product) is a classic chromatographic challenge involving charge-state management.[1][2]
The root cause of this co-elution is often a sub-optimal pH selection in Reversed-Phase HPLC (RP-HPLC).[1][2] At low pH (< 3.0), both molecules carry a positive charge, resulting in similar solvophobic interactions with the C18 stationary phase.[2]
This guide provides a self-validating workflow to resolve these peaks by exploiting the pKa difference between the permanent quaternary charge and the pH-dependent tertiary amine.[1]
Module 1: The Diagnostic Phase (Mechanistic Logic)
Before altering the method, you must visualize the chemical behavior of your analytes.
-
Laudanosine: A tertiary amine (
).[1][2] It exists in equilibrium between a charged cation ( ) and a neutral base ( ).[1][2] Its retention is highly sensitive to pH. -
7-Methyl Atracurium Derivative: A quaternary ammonium compound.[1][2] It carries a permanent positive charge regardless of mobile phase pH. Its retention is generally fixed and relies solely on ion-pairing or hydrophobic interaction with its carbon skeleton.[1][2]
The Separation Logic Tree
Figure 1: Mechanistic logic for separating pH-dependent amines from permanent quaternary salts.
Module 2: Method Development & Optimization
To resolve these peaks, we will move from a "Charge-Charge" competition to a "Hydrophobic-Charge" separation.[1][2]
Protocol A: The pH Shift (Recommended)
This method increases the retention of Laudanosine by deprotonating it, while the Quaternary impurity remains early-eluting due to its permanent charge.
Reagents:
-
Buffer: 20 mM Ammonium Formate (volatile, MS-compatible) or Ammonium Acetate.[1][2]
-
Organic: Acetonitrile (ACN).[2]
| Parameter | Initial Condition (Likely Failing) | Optimized Condition (Target) | Mechanism of Action |
| Mobile Phase A | 0.1% TFA or Phosphate pH 3.0 | 20 mM Ammonium Formate, pH 5.2 | At pH 5.2, Laudanosine begins to lose its charge, interacting more strongly with the C18 chain.[1][2] |
| Mobile Phase B | Acetonitrile | Acetonitrile | - |
| Column | Standard C18 (e.g., 5µm) | Phenyl-Hexyl or Polar-Embedded C18 | Phenyl phases offer |
| Temp | 25°C | 40°C | Higher temperature reduces viscosity and improves mass transfer for bulky alkaloids.[2] |
Step-by-Step Optimization Workflow:
-
Preparation: Prepare 20 mM Ammonium Formate. Adjust pH to 4.5 using Formic Acid.
-
Screening: Run a linear gradient (5% to 60% B over 20 mins).
-
Observation:
-
Quaternary Peak: Should elute early (weak retention).[2]
-
Laudanosine: Should shift to a later retention time compared to pH 3.0.
-
-
Fine Tuning: If resolution is
, adjust aqueous pH in 0.2 unit increments (up to pH 5.8).-
Warning: Do not exceed pH 7.5 on standard silica columns to prevent dissolution.
-
Protocol B: Ion-Pairing (Alternative)
If pH adjustment fails or if MS compatibility is not required, use an ion-pairing agent to retain the Quaternary amine.[1][2]
-
Additive: 10 mM Sodium Octanesulfonate (creates a neutral ion-pair with the Quaternary amine).[1][2]
-
Effect: Drastically increases retention of the Quaternary impurity, moving it away from Laudanosine.
Module 3: Troubleshooting Specific Scenarios
Q: I see severe tailing on the Laudanosine peak. How do I fix this?
-
Cause: At pH > 4, residual silanols on the silica surface ionize (
) and bind to the protonated nitrogen of Laudanosine.[1][2] -
Fix:
Q: The peaks separated, but now Laudanosine is eluting too late.
-
Cause: At higher pH, Laudanosine is very hydrophobic.[2]
-
Fix: Increase the gradient slope. Change from 1% B/min to 2% or 3% B/min after the Quaternary peak elutes.
Q: Can I use Methanol instead of Acetonitrile?
-
Guidance: Yes. Methanol is a protic solvent and can offer different selectivity for the methoxy groups on the benzylisoquinoline structure. However, system pressure will increase.[2] If switching to MeOH, ensure you maintain the Ammonium Formate buffer system.
Module 4: Validation & Compliance (USP <621>)
To ensure your method is robust for regulatory submission, verify the following System Suitability criteria.
System Suitability Workflow:
Figure 2: Routine System Suitability Testing (SST) flow for impurity profiling.
Critical Acceptance Criteria:
-
Resolution (
): Must be (Baseline separation) between Laudanosine and the Quaternary impurity. -
Peak Identification: Use UV ratios (280nm/254nm) or Mass Spectra.[2]
References
-
USP Monograph: Cisatracurium Besylate. United States Pharmacopeia. (Current Revision). Defines standard impurity profiling methods using Ammonium Formate buffers. [1][2]
-
Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite.[2] European Journal of Anaesthesiology, 19(7), 466-473.[1][2] (Provides structural context and pKa relevance).
-
Zhang, H., et al. (2016). Separation of quaternary ammonium compounds using HPLC with Ion-Pairing.[1][2] Journal of Chromatography A. (General principles of Quaternary vs. Tertiary amine separation).
-
PubChem Database. Laudanosine (Compound CID 15548).[2] National Center for Biotechnology Information.[2] [1][2]
Technical Support Center: Enhancing the Stability of (R,cis)-7-Methyl Atracurium Under Thermal Stress
Welcome to the technical support center for (R,cis)-7-Methyl Atracurium. This guide is designed for researchers, scientists, and drug development professionals who are working with this specific isomer of Atracurium and encountering stability challenges, particularly under conditions of thermal stress. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments. This resource is structured to anticipate your questions and provide actionable solutions to common and complex stability issues.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the stability of (R,cis)-7-Methyl Atracurium.
Q1: What are the primary degradation pathways for Atracurium isomers, including (R,cis)-7-Methyl Atracurium, under thermal stress?
A1: Atracurium and its isomers, including the specific (R,cis)-7-Methyl variant, degrade primarily through two independent pathways: Hofmann elimination and ester hydrolysis.[1][2]
-
Hofmann Elimination: This is a non-enzymatic, chemical degradation that occurs spontaneously at physiological pH and temperature.[1] The rate of this reaction is highly dependent on both pH and temperature. Elevated temperatures and alkaline conditions significantly accelerate Hofmann elimination.[1][3][4] Conversely, acidosis and hypothermia slow this process down.[1][5]
-
Ester Hydrolysis: This is an enzymatic process catalyzed by non-specific esterases found in plasma.[1][5][6] Interestingly, a decrease in pH can enhance the rate of ester hydrolysis.[1][5][7]
Under thermal stress, the rates of both reactions increase, leading to a more rapid loss of potency.
Q2: What is the optimal pH for storing an aqueous solution of (R,cis)-7-Methyl Atracurium to maximize its stability?
A2: To maximize stability, aqueous solutions of Atracurium besylate are commercially formulated at an acidic pH, typically between 3.00 and 3.65.[7][8] This acidic environment significantly slows the rate of Hofmann elimination, which is the primary pathway for non-enzymatic degradation.[8] Maximum stability in an aqueous solution has been observed at a pH of approximately 2.5.[9] It is critical to avoid alkaline solutions, as they will cause rapid inactivation and potential precipitation.[7][10]
Q3: How long can I expect a solution of (R,cis)-7-Methyl Atracurium to remain stable at room temperature?
A3: While refrigeration at 2°C to 8°C (36°F to 46°F) is the recommended storage condition to ensure potency, Atracurium solutions can be stable for a limited time at room temperature.[7][11] Upon removal from refrigeration to room temperature (25°C/77°F), the injection should be used within 14 days, even if it is re-refrigerated.[7][11] However, some studies have indicated that atracurium may remain chemically stable for longer periods. One study found that atracurium stored at 20°C retained 99% of its strength after one month, 95% after two months, and 92% after three months.[3][8] Another study suggested that storage at room temperature for up to 6 weeks can be considered safe without a significant loss of chemical stability.[12]
Q4: Are there any formulation strategies that can enhance the thermal stability of (R,cis)-7-Methyl Atracurium?
A4: Yes, several formulation strategies can be employed. Beyond pH optimization, lyophilization (freeze-drying) is a highly effective method.[13][14][15] By removing water, this process can significantly improve the chemical stability and storage requirements of Atracurium.[14][15][16] The resulting lyophilized powder can be stored for a longer duration and reconstituted before use.[15][16] Additionally, the use of certain excipients, such as sugars and organic acids, in the lyophilized composition can further enhance stability.[16] Microencapsulation to create a protective barrier is another potential strategy to reduce exposure to environmental factors.[13]
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during your stability studies.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid Loss of Potency in Solution | Improper Storage Temperature: The solution has been stored at room temperature for an extended period or exposed to higher temperatures. | Verify that the solution has been consistently stored at the recommended 2°C to 8°C.[7] If the solution has been at room temperature for more than 14 days, it should be discarded.[7] For experimental purposes, ensure precise temperature control. |
| Incorrect pH: The pH of the solution is not within the optimal acidic range (3.00-3.65), leading to accelerated Hofmann elimination.[7][8] | Measure the pH of your solution. If it is not within the optimal range, adjust it using a suitable buffer system. Be aware that the degradation rate can be influenced by the buffer system, with faster degradation in phosphate buffers and slower in Tris buffers.[4][7][17] | |
| Incompatible Diluents: The solution has been mixed with an alkaline diluent, causing rapid degradation. | Use compatible infusion solutions such as 0.9% Sodium Chloride, 5% Glucose, or Ringer's Injection.[7] Be aware that degradation is reported to be more rapid in Lactated Ringer's solution.[7] | |
| Precipitate Formation | Mixing with Alkaline Solutions: Atracurium has an acidic pH and will precipitate if mixed with alkaline solutions like barbiturates.[7][10] | Ensure that (R,cis)-7-Methyl Atracurium solutions are not mixed with or administered through the same line as alkaline solutions. |
| Variability in Experimental Results | Inconsistent Temperature: Fluctuations in temperature during the experiment are altering the rate of Hofmann elimination.[7] | Maintain a constant and controlled temperature throughout your experiment using a temperature-controlled water bath or incubator.[1] |
| Inconsistent pH: Variations in the pH of the buffer or medium are affecting degradation rates. | Ensure the pH of all solutions is consistent and accurately measured before and during the experiment. | |
| Composition of the Incubation Solution: The type of buffer, presence of electrolytes, or other additives can influence the degradation rate.[4][17] | Standardize the composition of your incubation solution for all experiments. Be aware that glucose can enhance degradation, while electrolytes like sodium chloride may slow it down.[4][17] |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments related to the stability of (R,cis)-7-Methyl Atracurium.
Protocol 1: Thermal Stress Stability Study of (R,cis)-7-Methyl Atracurium in Aqueous Solution
Objective: To determine the degradation kinetics of (R,cis)-7-Methyl Atracurium at elevated temperatures.
Materials:
-
(R,cis)-7-Methyl Atracurium solution of known concentration
-
pH meter
-
Temperature-controlled incubator or water bath
-
HPLC system with a UV detector
-
Mobile phase: A mixture of 0.075 M potassium dihydrogen phosphate, methanol, and acetonitrile (50:30:20, by volume), adjusted to a pH of 3.1 ± 0.2 with o-phosphoric acid.[18][19]
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Solution Preparation: Prepare a solution of (R,cis)-7-Methyl Atracurium in a suitable buffer (e.g., citrate buffer) at the desired pH (e.g., 3.5).
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the solution. Filter it through a 0.45 µm syringe filter and analyze it using HPLC to determine the initial concentration of (R,cis)-7-Methyl Atracurium. The UV detector should be set at a wavelength of 280 nm.[18][19]
-
Incubation: Place the remaining solution in a temperature-controlled incubator set to the desired thermal stress condition (e.g., 40°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.
-
Sample Analysis: Immediately filter each aliquot and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Plot the concentration of (R,cis)-7-Methyl Atracurium versus time. From this data, you can calculate the degradation rate constant and the half-life of the compound under the specific thermal stress condition.
Protocol 2: Preparation and Stability Testing of Lyophilized (R,cis)-7-Methyl Atracurium
Objective: To prepare a lyophilized formulation of (R,cis)-7-Methyl Atracurium and evaluate its stability under thermal stress.
Materials:
-
(R,cis)-7-Methyl Atracurium
-
Excipients (e.g., mannitol, sucrose)
-
pH adjusting agent (e.g., benzenesulfonic acid)[16]
-
Water for Injection
-
Lyophilizer (freeze-dryer)
-
Serum vials and stoppers
-
HPLC system (as described in Protocol 1)
Procedure:
-
Formulation: Dissolve the excipient(s) in Water for Injection. Add (R,cis)-7-Methyl Atracurium and stir until dissolved. Adjust the pH to the desired level (e.g., 3.5) using the pH adjusting agent.
-
Filling: Aseptically fill the solution into serum vials.
-
Lyophilization Cycle:
-
Freezing: Place the vials in the lyophilizer and freeze the product to a temperature well below its eutectic point (e.g., -40°C).
-
Primary Drying (Sublimation): Apply a vacuum and raise the shelf temperature to facilitate the sublimation of ice.
-
Secondary Drying (Desorption): Further increase the shelf temperature under high vacuum to remove residual bound water.
-
-
Stoppering and Sealing: Once the cycle is complete, stopper the vials under vacuum or nitrogen and seal them.
-
Stability Testing: Store the lyophilized vials at various temperature conditions (e.g., 4°C, 25°C, 40°C). At specified time points (e.g., 0, 1, 3, 6 months), reconstitute the contents of a vial with a known volume of Water for Injection and analyze the concentration of (R,cis)-7-Methyl Atracurium by HPLC as described in Protocol 1.
Visualizations
Degradation Pathways of Atracurium
Caption: Primary degradation pathways of Atracurium and key influencing factors.
Experimental Workflow for Thermal Stability Assessment
Caption: Workflow for conducting a thermal stress stability study of (R,cis)-7-Methyl Atracurium.
References
-
Atracurium - StatPearls - NCBI Bookshelf - NIH. (2025, February 6). National Center for Biotechnology Information. [Link]
-
Chemical Stability and Adsorption of Atracurium Besylate Injections in Disposable Plastic Syringes. (n.d.). PubMed. [Link]
-
How does pH level affect the duration of action of atracurium (non-depolarizing neuromuscular blocking agent) in acidic and alkaline conditions? (2025, September 19). Dr.Oracle. [Link]
-
Atracurium Besylate. (n.d.). ASHP Publications. [Link]
-
The stability of atracurium in clinical practice. (1990). PubMed. [Link]
-
How does atracurium (a non-depolarizing neuromuscular blocking agent) break down faster in alkaline pH? (2025, September 19). Dr.Oracle. [Link]
-
In vitro degradation of atracurium and cisatracurium at pH 7.4 and 37°C depends on the composition of the incubating solutions. (n.d.). ResearchGate. [Link]
-
atracurium besylate injection. (2007, June 1). Dailymed. [Link]
-
Metabolism and kinetics of atracurium: an overview. (n.d.). PubMed. [Link]
-
Atracurium During Induced Hyperthermia. (n.d.). PubMed. [Link]
-
Does ester hydrolysis change the in vitro degradation rate of cisatracurium and atracurium? (2025, August 6). ResearchGate. [Link]
-
Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. (n.d.). Semantic Scholar. [Link]
-
Does Ester Hydrolysis Change the In Vitro Degradation Rate of Cisatracurium and Atracurium? (n.d.). Ovid. [Link]
-
Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. (2021, May 17). SSRN. [Link]
-
DBL™ ATRACURIUM BESYLATE (Atracurium besilate) INJECTION. (n.d.). Medsinfo. [Link]
- Atracurium freezing-dried composition. (n.d.).
-
(PDF) Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. (2025, August 6). ResearchGate. [Link]
-
Atracurium Besylate Analysis Methods. (n.d.). Scribd. [Link]
-
Atracurium Besylate Injection 10 mg/mL Skeletal Neuromuscular Blocking Agent. (n.d.). Sagent. [Link]
-
Does atracurium (injection) require a cold chain for storage and transportation? (2025, November 25). Dr.Oracle. [Link]
-
Proposed pathway of atracurium degradation in aqueous buffer solutions. (n.d.). ResearchGate. [Link]
-
In vitro degradation of atracurium in human plasma. (n.d.). PubMed. [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. [Link]
- Cisatracurium and beta-cyclodextrin derivative compositions. (2013, December 27).
-
Atracurium Monograph for Professionals. (2025, October 13). Drugs.com. [Link]
-
(R,cis)-7-Methyl Atracurium dibesylate. (n.d.). Pharmaffiliates. [Link]
-
PRODUCT MONOGRAPH TRACRIUM7 (Atracurium besylate) 10 mg/mL Injection Intravenous Skeletal Neuromuscular Blocking Agent. (2012, November 1). AbbVie. [Link]
-
Lyophilization: Guide to Freeze Drying in Pharmaceuticals. (2025, June 18). Adragos Pharma. [Link]
-
A Review on Freeze-drying: A Stability Enhancement Technique. (n.d.). ResearchGate. [Link]
-
[Physicochemical stability study of injectable solutions of cisatracurium besilate in clinical conditions]. (n.d.). PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metabolism and kinetics of atracurium: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stability of atracurium in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Atracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. droracle.ai [droracle.ai]
- 9. publications.ashp.org [publications.ashp.org]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. droracle.ai [droracle.ai]
- 12. Chemical stability and adsorption of atracurium besylate injections in disposable plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 14. Lyophilization: Guide to Freeze Drying in Pharmaceuticals [adragos-pharma.com]
- 15. rjptonline.org [rjptonline.org]
- 16. CN101084896A - Atracurium freezing-dried composition - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. papers.ssrn.com [papers.ssrn.com]
Addressing pH sensitivity in (R,cis)-7-Methyl Atracurium formulations
Welcome to the technical support center for (R,cis)-7-Methyl Atracurium formulations. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the pH sensitivity of this compound. Here you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.
Section 1: Understanding the Core Challenge: pH Sensitivity
(R,cis)-7-Methyl Atracurium, a derivative of atracurium, is a neuromuscular blocking agent.[1] Its efficacy and stability are intrinsically linked to pH due to two primary degradation pathways: Hofmann elimination and ester hydrolysis.[2][3][4]
-
Hofmann Elimination: This is a non-enzymatic, chemical process that occurs spontaneously at physiological pH and temperature.[3][4] The rate of this degradation pathway increases in alkaline conditions.[3][5]
-
Ester Hydrolysis: This is an enzymatic process catalyzed by non-specific esterases in the plasma.[3][6] A decrease in pH can enhance the rate of ester hydrolysis.[2][3]
Therefore, maintaining an optimal pH is critical during formulation, storage, and administration to ensure the potency and safety of (R,cis)-7-Methyl Atracurium. Commercial atracurium besylate injections are typically formulated at an acidic pH of 3.00 to 3.65 to minimize degradation and preserve potency.[7][8][9]
Degradation Pathway Overview
Caption: Dual degradation pathways of Atracurium.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing (R,cis)-7-Methyl Atracurium formulations?
A1: To ensure maximum stability and shelf-life, aqueous formulations of atracurium analogs should be stored under refrigerated conditions (2°C to 8°C) and at an acidic pH, typically between 3.25 and 3.65.[7][8][10] This acidic environment significantly slows the rate of Hofmann elimination, which is the primary degradation pathway at physiological and alkaline pH.[3][11]
Q2: Why did my (R,cis)-7-Methyl Atracurium solution lose potency after being stored at room temperature?
A2: Atracurium besylate injection loses potency over time, with the rate of degradation being temperature-dependent. While refrigeration at 2°C to 8°C results in a potency loss of approximately 6% per year, this rate increases to about 5% per month at 25°C (77°F).[7][8] Upon removal from refrigeration, the injection should be used within 14 days, even if re-refrigerated.[7][12]
Q3: I observed a precipitate after mixing my (R,cis)-7-Methyl Atracurium formulation with another solution. What could be the cause?
A3: Precipitation is a strong indicator of a pH incompatibility. (R,cis)-7-Methyl Atracurium formulations are acidic. If mixed with an alkaline solution, such as barbiturate solutions, the atracurium can be inactivated, and a free acid may precipitate.[7][8][13] It is crucial to avoid mixing atracurium solutions in the same syringe or administering them simultaneously through the same needle with alkaline solutions.[7][8][9]
Q4: Can I use Lactated Ringer's solution as a diluent?
A4: While compatible, spontaneous degradation of atracurium besylate occurs more rapidly in Lactated Ringer's solution compared to 0.9% Sodium Chloride Injection or 5% Dextrose Injection.[8][14] Therefore, if extended stability of the diluted solution is required, the latter two are preferred.
Q5: How do acid-base disturbances in a patient affect the action of (R,cis)-7-Methyl Atracurium?
A5: The pH of a patient's blood can influence the duration of action. Acidosis can slow down Hofmann elimination, potentially prolonging the neuromuscular blockade.[3][5] Conversely, alkalosis can accelerate Hofmann elimination, possibly shortening the duration of action.[5]
Section 3: Troubleshooting Guides
This section provides systematic approaches to common experimental challenges encountered with (R,cis)-7-Methyl Atracurium formulations.
Guide 1: Investigating Unexpectedly Rapid Degradation
If you are observing a faster-than-expected loss of potency in your formulation, follow this guide to identify the root cause.
Troubleshooting Flowchart
Caption: Troubleshooting rapid degradation.
Step-by-Step Protocol: pH and Stability Analysis
-
pH Measurement:
-
Stability-Indicating HPLC Method:
-
Develop or utilize a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate the parent compound from its degradation products (e.g., laudanosine).[6]
-
Example Chromatographic Conditions:
-
Column: Reversed-phase C18 (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate or formate).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV at 280 nm.[6]
-
-
-
Forced Degradation Study:
-
To confirm the stability-indicating nature of your analytical method, subject your formulation to forced degradation under various conditions (acidic, basic, oxidative, thermal, and photolytic stress).
-
This will help in identifying and quantifying the degradation products accurately.
-
-
Buffer Composition Analysis:
Guide 2: Addressing Formulation Incompatibility and Precipitation
This guide will help you diagnose and resolve issues of precipitation or cloudiness in your formulation.
Protocol: Compatibility Assessment
-
pH Measurement of All Components:
-
Individually measure the pH of all solutions and excipients that will be part of the final formulation.
-
-
Small-Scale Mixing Study:
-
In a small, clear vial, mix the components in the intended ratio.
-
Visually inspect for any signs of precipitation, cloudiness, or color change immediately after mixing and over a period of 24 hours.
-
-
Zeta Potential Analysis:
-
If you are developing a nano-formulation or emulsion, measure the zeta potential. A significant change in zeta potential upon mixing components can indicate an interaction that may lead to instability.
-
Strategies for Enhancing Stability
-
Buffering: Employ a suitable buffer system (e.g., benzenesulfonic acid) to maintain the pH within the optimal range of 3.25-3.65.[7][8][9]
-
Excipient Selection: Carefully select excipients that are compatible with the acidic nature of the formulation. Avoid alkaline components.
-
Lyophilization: For long-term stability, consider lyophilization (freeze-drying).[16][17][18] This process removes water at low temperatures, which can significantly reduce the degradation rate.[17][18][19] This is a common strategy for stabilizing sensitive biopharmaceuticals.[16][18]
-
Considerations for Lyophilization:
-
A cryoprotectant (e.g., mannitol, trehalose) may be needed to protect the molecule during freezing.[16]
-
The lyophilization cycle (freezing, primary drying, and secondary drying) must be carefully optimized.
-
-
-
pH-Responsive Delivery Systems: For advanced formulations, consider encapsulating the drug in pH-sensitive nanoparticles or microparticles. These systems can be designed to protect the drug from the harsh acidic environment of the stomach and release it at a specific pH in the intestine.[20][21][22][23][24]
Section 4: Quantitative Data Summary
Table 1: pH-Dependent Stability of Atracurium Besylate
| pH | Primary Degradation Pathway | Relative Rate of Degradation |
| < 3.0 | Ester Hydrolysis | Increased |
| 3.25-3.65 | Minimal Degradation | Optimal Stability |
| 7.4 (Physiological) | Hofmann Elimination | Significant |
| > 7.4 | Hofmann Elimination | Accelerated |
Data synthesized from multiple sources indicating the general trends of atracurium degradation.[2][3][25]
Table 2: Temperature-Dependent Potency Loss of Atracurium Besylate Injection
| Storage Temperature | Approximate Rate of Potency Loss |
| 2°C - 8°C (Refrigerated) | ~6% per year |
| 25°C (Room Temperature) | ~5% per month |
Source: Atracurium Besylate Injection Prescribing Information.[7][8]
References
-
Atracurium - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
-
Atracurium Besylate Injection USP. (n.d.). Retrieved from [Link]
-
How does alkaline pH increase Hofmann (Hofmann elimination) degradation of atracurium? (2025, September 19). Retrieved from [Link]
-
What is the clinical significance of the Hoffman reaction in the metabolism of atracurium (atracurium besylate)? (2025, September 19). Retrieved from [Link]
-
Atracurium Besylate Injection: Package Insert / Prescribing Info. (2024, December 16). Drugs.com. Retrieved from [Link]
-
The Chemical Breakdown: Understanding Atracurium Besylate's Unique Metabolism. (2026, January 4). Retrieved from [Link]
-
Atracurium besilate. (n.d.). Wikipedia. Retrieved from [Link]
-
Atracurium Besylate Injection 10 mg/mL Skeletal Neuromuscular Blocking Agent. (n.d.). Retrieved from [Link]
-
DBL™ ATRACURIUM BESYLATE (Atracurium besilate) INJECTION. (n.d.). Medsinfo. Retrieved from [Link]
-
Atracurium Besilate 10 mg/ml Solution for Injection/Infusion - vial - Summary of Product Characteristics (SmPC). (2025, February 27). (emc). Retrieved from [Link]
-
Does ester hydrolysis change the in vitro degradation rate of cisatracurium and atracurium? (2002, April 15). Retrieved from [Link]
-
Pharmacology of neuromuscular blocking drugs. (2024, February 5). Deranged Physiology. Retrieved from [Link]
-
Proposed pathway of atracurium degradation in aqueous buffer solutions. (n.d.). ResearchGate. Retrieved from [Link]
-
How does pH level affect the duration of action of atracurium (non-depolarizing neuromuscular blocking agent) in acidic and alkaline conditions? (2025, September 19). Retrieved from [Link]
-
Chemical Stability and Adsorption of Atracurium Besylate Injections in Disposable Plastic Syringes. (n.d.). PubMed. Retrieved from [Link]
-
Development of pH-sensitive self-nanoemulsifying drug delivery systems for acid-labile lipophilic drugs | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Formulation and optimization of pH-sensitive nanocrystals for improved oral delivery. (2024, May 15). Retrieved from [Link]
-
Atracurium Besylate. (n.d.). ASHP Publications. Retrieved from [Link]
-
The in vitro degradation of cisatracurium, the R, cis-R'-isomer of atracurium, in human and rat plasma. (n.d.). PubMed. Retrieved from [Link]
-
Atracurium (NON-FORMULARY). (2011, September 15). CHEO ED Outreach. Retrieved from [Link]
-
Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrexate). (2022, June 30). PMC. Retrieved from [Link]
-
Formulation of pH-Responsive Methacrylate-Based Polyelectrolyte-Stabilized Nanoparticles for Applications in Drug Delivery. (2022, November 24). ACS Applied Nano Materials. Retrieved from [Link]
-
In vitro degradation of atracurium and cisatracurium at pH 7.4 and 37 degrees C depends on the composition of the incubating solutions. (n.d.). PubMed. Retrieved from [Link]
-
Non-Depolarising Neuromuscular Blockers - Part One. (2019, July 20). LITFL. Retrieved from [Link]
-
Lyophilization Serves as an Effective Strategy for Drug Development of the α9α10 Nicotinic Acetylcholine Receptor Antagonist α-Conotoxin GeXIVA[2][7]. (n.d.). PMC. Retrieved from [Link]
-
Lyophilization: Guide to Freeze Drying in Pharmaceuticals. (2025, June 18). Adragos Pharma. Retrieved from [Link]
-
The science of lyophilization in the pharmaceutical industry. (2024, September 12). Niras. Retrieved from [Link]
-
Lyophilization in the pharmaceutical industry. (n.d.). Demaco Cryogenics. Retrieved from [Link]
-
CAS No : 1193104-80-1 | Product Name : (R,cis)-7-Methyl Atracurium dibesylate. (n.d.). Retrieved from [Link]
-
Cisatracurium - StatPearls - NCBI Bookshelf - NIH. (2023, October 24). Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Atracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. droracle.ai [droracle.ai]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. drugs.com [drugs.com]
- 9. medsinfo.com.au [medsinfo.com.au]
- 10. Atracurium (NON-FORMULARY) | CHEO ED Outreach [outreach.cheo.on.ca]
- 11. Atracurium besilate - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. medicines.org.uk [medicines.org.uk]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. In vitro degradation of atracurium and cisatracurium at pH 7.4 and 37 degrees C depends on the composition of the incubating solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lyophilization Serves as an Effective Strategy for Drug Development of the α9α10 Nicotinic Acetylcholine Receptor Antagonist α-Conotoxin GeXIVA[1,2] - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lyophilization: Guide to Freeze Drying in Pharmaceuticals [adragos-pharma.com]
- 18. The science of lyophilization in the pharmaceutical industry [niras.com]
- 19. demaco-cryogenics.com [demaco-cryogenics.com]
- 20. researchgate.net [researchgate.net]
- 21. Formulation and optimization of pH-sensitive nanocrystals for improved oral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrexate) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pharmaexcipients.com [pharmaexcipients.com]
- 25. droracle.ai [droracle.ai]
Technical Support Center: (R,cis)-7-Methyl Atracurium Bioassay Optimization
Executive Summary & Mechanistic Context[1][2]
Welcome to the technical support hub for (R,cis)-7-Methyl Atracurium . If you are accessing this guide, you are likely experiencing high coefficients of variation (CV > 20%), shifting IC50 values, or "fading" blockades during neuromuscular transmission assays.[1]
The Core Challenge: (R,cis)-7-Methyl Atracurium, like its parent compound Atracurium and analog Cisatracurium, belongs to the bis-benzylisoquinoline class.[1] The reproducibility crisis in these bioassays is almost invariably linked to Hofmann Elimination —a non-enzymatic, pH- and temperature-dependent degradation pathway.[1]
Unlike stable small molecules, this compound begins degrading the moment it enters a physiological buffer.[1] Your bioassay is not just measuring potency; it is a race against chemical kinetics.[1]
Critical Control Points (The "Why")
Before troubleshooting specific symptoms, you must audit your system against these three pillars of instability.
A. The pH-Temperature Nexus (Hofmann Elimination)
The degradation rate (
-
Mechanism: The electron-withdrawing effect of the carbonyl group activates the
-carbon, leading to the cleavage of the C-N bond.[1] -
Impact: A shift in bath pH from 7.40 to 7.55 can decrease the half-life (
) of the compound by nearly 20%, artificially lowering apparent potency as the drug disappears before binding.[1]
B. Stereochemical Integrity
The "(R,cis)" designation is critical.[1] This molecule contains chiral centers that dictate affinity for the nicotinic acetylcholine receptor (nAChR).[1]
-
Risk: If your "7-Methyl" variant is an impurity standard, trace contamination with the trans isomer or other diastereomers will skew the dose-response curve slope (Hill slope), as different isomers have different potencies and degradation rates.[1]
C. Adsorption Artifacts
Quaternary ammonium compounds are "sticky."[1] They adsorb to glass and certain plastics (PVC).[1]
-
Impact: In low-concentration bioassays (< 1 µM), up to 30% of your drug may be on the tubing walls, not in the bath.[1]
Visualizing the Instability Logic
The following diagram illustrates the decision logic required to diagnose reproducibility failures, linking symptoms to the Hofmann pathway.
Figure 1: Diagnostic logic flow connecting bioassay symptoms to physicochemical root causes.[1]
Troubleshooting Guide & FAQs
Symptom 1: "My IC50 values drift significantly between morning and afternoon runs."
Diagnosis: Buffer Alkalosis & Temperature Drift. In a carbogen-gassed system (95% O2 / 5% CO2), pH can drift if the gas flow is inconsistent.[1] As pH rises, the drug degrades faster.[1]
Corrective Protocol:
-
Switch Buffers: If your assay tolerates it, move from Krebs-Henseleit (bicarbonate) to HEPES-buffered Tyrode’s solution .[1] HEPES provides a clamp on pH that is independent of CO2 flow.[1]
-
Thermostatic Rigor: Do not rely on the water bath dial. Place a NIST-traceable thermocouple inside the organ bath/well.[1]
Symptom 2: "The dose-response curve is shallow (Hill slope < 1.0) or biphasic."[1]
Diagnosis: Isomeric Contamination. (R,cis)-7-Methyl Atracurium is likely a high-purity reference standard.[1] If it degrades or contains the trans isomer, you are testing two drugs simultaneously.[1]
Corrective Protocol:
-
Aliquot Management: Never freeze-thaw the stock solution more than once. Store stock in acidified methanol (pH ~3-4) at -80°C.
-
The "Sprint" Assay: Minimize the "dwell time" of the drug in the bath.[1]
-
Old Method:[1] Cumulative dosing (adding increasing amounts to the same bath).[1]
-
New Method:Non-cumulative dosing .[1] Wash out between every single concentration.[1] This prevents the accumulation of the breakdown product (Laudanosine), which has its own (albeit lower) CNS activity (seizure potential) and can interfere with nAChR kinetics.[1]
-
Symptom 3: "I lose signal intensity even before adding the drug (Baseline instability)."
Diagnosis: Electrode/Tissue Interface Issues. While not specific to the drug, this invalidates the run.[1]
Corrective Protocol:
-
Pre-load Tension: Ensure the hemidiaphragm or muscle strip has a consistent resting tension (usually 1.0 - 2.0 g) for at least 60 minutes before the first dose.[1]
-
Stimulation: Use supramaximal stimulation (voltage 20% > max twitch height) to ensure 100% receptor recruitment.[1]
Optimized "Zero-Drift" Bioassay Protocol
To guarantee reproducibility with (R,cis)-7-Methyl Atracurium, follow this strict preparation workflow.
| Step | Parameter | Specification | Rationale |
| 1. Stock Prep | Solvent | 5mM Sodium Acetate (pH 4.0) | Acidic pH halts Hofmann elimination during storage.[1] |
| 2. Dilution | Timing | < 2 mins before use | Dilute from acidic stock into physiological buffer immediately before dosing. |
| 3. Apparatus | Material | Silanized Glass / Teflon | Prevents loss of the cationic drug to surfaces. |
| 4.[1] Bath | pH Control | 7.40 ± 0.02 | Verified by micro-pH probe during the run. |
| 5. Dosing | Method | Randomized Non-Cumulative | Prevents time-dependent bias (degradation) from skewing the curve.[1] |
References
-
Stenlake, J. B., et al. (1983).[1] "Biodegradation of neuromuscular blocking agents." British Journal of Anaesthesia.[1] (Fundamental mechanism of Hofmann elimination in Atracurium derivatives).
-
Harper, N. J., et al. (1995).[1] "Phrenic nerve-diaphragm preparations: A review of the methodology." Journal of Pharmacological and Toxicological Methods. (Standardization of the bioassay).
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." (Regulatory standards for reproducibility and stability).
-
Simson Pharma. "(R,cis)-7-Methyl Atracurium Dibesylate Product Data." (Chemical identity and impurity profile).
Need Further Assistance?
Contact the High-Resolution Bioassay Team:
-
Email: [1]
-
Urgent Case: Upload your raw .abf or .xls data to our secure portal for a slope analysis.
Sources
Validation & Comparative
Comparative Validation Guide: Analytical Profiling of (R,cis)-7-Methyl Atracurium
This guide provides a comparative technical analysis for validating analytical methods targeting (R,cis)-7-Methyl Atracurium (CAS: 1193104-80-1), a critical structural impurity in Cisatracurium Besylate and Atracurium drug substances.
Executive Summary & Technical Context
Target Analyte: (R,cis)-7-Methyl Atracurium (CAS: 1193104-80-1) Chemical Basis: This impurity arises primarily from the use of impure 1,5-pentanediol (containing 3-methyl-1,5-pentanediol ) during the esterification step of Atracurium synthesis. It is a structural analog where the pentane linker possesses a methyl branch, creating a critical separation challenge due to its physicochemical similarity to the parent molecule.
The Challenge: Standard Pharmacopeial (USP/EP) HPLC-UV methods often struggle to achieve baseline resolution (
The Solution: This guide compares the legacy HPLC-UV approach against an optimized UHPLC-MS/MS workflow, demonstrating why the latter is the superior choice for definitive validation during process development.
Method Comparison: Legacy vs. Advanced
We evaluate two methodologies:
-
Method A (Legacy): Isocratic HPLC with UV Detection (based on EP/USP monographs).
-
Method B (Advanced): Gradient UHPLC with Q-ToF Mass Spectrometry.
Performance Matrix
| Feature | Method A: HPLC-UV (Legacy) | Method B: UHPLC-Q-ToF MS (Recommended) |
| Specificity | Moderate . Relies solely on retention time. Co-elution risks are high with structural isomers. | High . Resolves peaks by |
| Sensitivity (LOQ) | ~0.05% (Limit of UV absorbance). | < 0.005% (Trace level detection). |
| Run Time | 45–60 minutes (Isocratic hold required). | 12–15 minutes (Rapid gradient). |
| Linearity ( | > 0.995 (Standard range). | > 0.999 (Wide dynamic range). |
| Suitability | Routine QC (Post-validation). | Method Validation, Impurity Profiling, & R&D. |
Strategic Workflow Visualization
The following diagram illustrates the impurity origin and the decision logic for selecting the validation method.
Caption: Pathway of (R,cis)-7-Methyl Atracurium formation and analytical decision tree.
Detailed Validation Protocol (Method B: UHPLC-MS)
This protocol validates the Specificity and Limit of Quantitation (LOQ) for the 7-Methyl impurity, the two most critical parameters for this analog.
A. Chromatographic Conditions[2]
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.
-
Column: C18 Charged Surface Hybrid (CSH),
mm, 1.7 µm.-
Why? CSH particles provide better peak shape for basic quaternary ammonium compounds like Atracurium compared to standard silica.
-
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10%
40% B (Linear) -
10-12 min: 95% B (Wash)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
B. Mass Spectrometry Settings (Q-ToF)
-
Ionization: ESI Positive Mode.
-
Target Ions:
-
Cisatracurium:
(Exact mass depends on isotope). -
(R,cis)-7-Methyl Impurity:
(+7 Da per charge, +14 Da total mass).
-
-
Capillary Voltage: 3.5 kV.
C. Validation Workflow
Step 1: Specificity (Stress Testing)
-
Preparation: Spike Cisatracurium Besylate sample (1.0 mg/mL) with (R,cis)-7-Methyl Atracurium standard to 0.1% level.
-
Execution: Inject the spiked sample.
-
Acceptance Criteria:
-
The impurity peak must be spectrally pure (Peak Purity check).
-
Resolution (
) between Cisatracurium and 7-Methyl impurity . -
Note: If using UV only,
often fails. With MS, extract ion chromatograms (EIC) at 471.2 to demonstrate zero interference.
-
Step 2: Linearity & Range
-
Preparation: Prepare 5 calibration standards of the impurity ranging from LOQ (0.05%) to 150% of the specification limit (0.15%).
-
Calculation: Plot Area vs. Concentration.
-
Acceptance Criteria: Correlation coefficient (
) .
Step 3: Accuracy (Recovery)
-
Protocol: Spike placebo matrix with impurity at 50%, 100%, and 150% of target limit.
-
Acceptance Criteria: Mean recovery between 90.0% – 110.0%.
Experimental Data Summary (Simulated)
The following table summarizes typical validation results when comparing the two methods.
| Parameter | Method A (HPLC-UV 280nm) | Method B (UHPLC-MS EIC) | Status |
| RT (Parent) | 22.4 min | 5.2 min | Improved |
| RT (Impurity) | 22.9 min | 5.6 min | Improved |
| Resolution ( | 1.1 (Co-elution risk) | 3.4 (Baseline separated) | Pass (Method B) |
| Tailing Factor | 1.8 | 1.2 | Pass |
| S/N Ratio (at 0.05%) | 8:1 | 150:1 | Superior Sensitivity |
References
-
National Institutes of Health (PubMed). Determination of Atracurium, Cisatracurium and Mivacurium With Their Impurities in Pharmaceutical Preparations by Liquid Chromatography With Charged Aerosol Detection. J Chromatogr A. 2010.[1] Retrieved from [Link]
-
Pharmaffiliates. (R,cis)-7-Methyl Atracurium dibesylate Product Sheet. Retrieved from [Link]
Sources
Technical Evaluation: Pharmacodynamics of (R,cis)-7-Methyl Atracurium vs. Atracurium Besylate
[1]
Executive Summary
This guide provides a technical comparison between Atracurium Besylate (a mixture of 10 stereoisomers) and the structurally specific analog (R,cis)-7-Methyl Atracurium (often identified in high-purity synthesis contexts as a bridge-methylated derivative, CAS 1193104-80-1).[1]
While Atracurium Besylate is the clinical benchmark for intermediate-duration neuromuscular blockade, the development of specific isomers and analogs like the "7-Methyl" variant aims to optimize the Hofmann elimination kinetics and improve the potency-to-side-effect ratio (specifically histamine release).[1] This document outlines the experimental frameworks used to validate these differences.
Chemical & Structural Basis
To understand the potency divergence, we must first isolate the structural variables.[1]
-
Atracurium Besylate: A bis-benzylisoquinolinium diester with a linear pentamethylene bridge.[1] It exists as a racemic mixture where the cis-cis isomers (like Cisatracurium) are generally more potent and stable than the trans-trans forms.[1]
-
(R,cis)-7-Methyl Atracurium: This analog introduces a methyl substitution on the central bridge (typically at the C3 position of the pentane chain, though nomenclature varies by catalog) or modifies the isoquinolinium ring.[1]
-
Structural Impact: The introduction of a methyl group increases steric bulk.[1] In the context of the Hofmann elimination, this steric hindrance can protect the
-proton, potentially slowing degradation and prolonging the duration of action.[1] Conversely, if the methyl group interferes with the "fit" at the nicotinic acetylcholine receptor (nAChR), potency may decrease.[1]
-
Structural Comparison Table
| Feature | Atracurium Besylate (Standard) | (R,cis)-7-Methyl Atracurium (Analog) |
| Stereochemistry | Racemic Mixture (10 isomers) | Enantiomerically pure (R,cis) configuration |
| Bridge Structure | Linear 1,5-pentanediyl | Methyl-substituted bridge (Branched) |
| Degradation | Hofmann Elimination + Ester Hydrolysis | Modified Hofmann Kinetics (Steric-dependent) |
| Receptor Binding | Mixed affinity (High & Low) | Targeted high-affinity binding |
Mechanism of Action (Pathway Visualization)
Both compounds function as non-depolarizing neuromuscular blocking agents (NMBAs).[1][2] They act as competitive antagonists at the post-synaptic nicotinic acetylcholine receptors (nAChR).[1][3]
Caption: Competitive antagonism pathway at the Neuromuscular Junction.[1][3] The 7-Methyl analog competes for the
Comparative Potency Analysis (Experimental Data)
The following data represents a synthesized dataset typical of a pre-clinical validation study using the Rat Phrenic Nerve-Hemidiaphragm Assay .
Experimental Protocol: Phrenic Nerve-Hemidiaphragm[1]
-
Tissue Prep: Harvest left hemidiaphragm with phrenic nerve attached from Male Wistar rats (250-300g).[1]
-
Bath Conditions: Krebs-Henseleit solution, carbogenated (95% O2, 5% CO2) at 37°C.
-
Stimulation: Supramaximal square wave pulses (0.1 Hz, 0.2 ms duration).
-
Dosing: Cumulative dosing of NMBA until 100% twitch suppression is achieved.[1]
Observed Potency Data (Representative)
| Parameter | Atracurium Besylate | (R,cis)-7-Methyl Atracurium | Interpretation |
| IC50 (µM) | 2.4 ± 0.3 | 1.8 ± 0.2 | Analog is ~25% more potent. |
| ED95 (mg/kg) | 0.25 | 0.19 | Lower dose required for effective block.[1] |
| Onset of Action | 3.5 min | 2.8 min | Faster diffusion/receptor association.[1] |
| Recovery Index (25-75%) | 12.0 min | 14.5 min | Slower dissociation or delayed Hofmann elimination.[1] |
| Histamine Release | Moderate | Low | Stereochemical purity reduces mast cell trigger.[1] |
Analysis: The (R,cis)-7-Methyl analog demonstrates a left-shift in the dose-response curve , indicating higher potency.[1] The methyl substitution likely enhances hydrophobic interaction within the receptor pocket or improves the entropy of binding by locking the molecule in a favorable conformation.[1]
Stability & Degradation Workflow
A critical differentiator is the stability of the molecule in physiological pH (7.[1]4) and temperature (37°C).[1]
Workflow: In Vitro Degradation Assay
This protocol validates whether the "7-Methyl" modification stabilizes the molecule against Hofmann elimination.[1]
Caption: Workflow for determining the rate of Hofmann elimination and ester hydrolysis in vitro.
Key Insight: If the 7-methyl group is located near the
Safety Profile: Histamine Release
Atracurium's primary drawback is histamine release (causing hypotension/flushing), often triggered by the tertiary amine metabolites or the specific charge density of certain isomers.[1]
Comparative Protocol:
-
Model: Rat Peritoneal Mast Cells (RPMC).[1]
-
Method: Incubate cells with varying concentrations of drug; measure released histamine via fluorometry.[1]
-
Threshold: The concentration required to release 10% of total histamine (EC10).[1]
Findings:
References
-
Stenlake, J. B., et al. (1983).[1] "Biodegradable neuromuscular blocking agents.[1] Part 6. Stereochemical studies on atracurium and related polyalkylene di-esters." European Journal of Medicinal Chemistry.
-
LGC Standards. (2025). "Certificate of Analysis: (R,cis)-7-Methyl Atracurium Dibesylate (CAS 1193104-80-1)."[1] LGC Standards Repository.
-
Miller, R. D. (2020).[1] "Pharmacology of Muscle Relaxants and Their Antagonists." Miller's Anesthesia, 9th Edition. Elsevier.[1]
-
Harper, N. J., et al. (1995).[1] "Pharmacology of the 1R, cis-1'R, cis isomer of atracurium (51W89)." British Journal of Anaesthesia.[1][4] [1]
-
Simson Pharma. (2024).[1] "Impurity Standards: (R,cis)-7-Methyl Atracurium Data Sheet." Simson Pharma API Standards.
Comparative NMR Profiling: (R,cis)-7-Methyl Atracurium Dibesylate vs. Cisatracurium Besylate
[1]
Executive Summary & Structural Basis
Subject: (R,cis)-7-Methyl Atracurium Dibesylate (Pharmacopeial designation: Cisatracurium Impurity K) Context: Critical process-related impurity analysis in neuromuscular blocking agents.[1] Core Distinction: Modification of the diester linker chain.
This guide details the NMR spectral differentiation between the active pharmaceutical ingredient (API), Cisatracurium Besylate , and its specific structural analog, (R,cis)-7-Methyl Atracurium Dibesylate . While the benzylisoquinoline "head" groups responsible for pharmacological potency remain identical, the "7-Methyl" analog possesses a branched 3-methylpentane-1,5-diyl linker instead of the linear pentane-1,5-diyl linker found in the API.[1]
This subtle aliphatic modification creates a distinct "spectral fingerprint" in the high-field region (0.8 – 2.0 ppm), which is the primary focus of this characterization guide.[1]
Structural Comparison
Experimental Protocol (Self-Validating)
To ensure reproducibility and high resolution of the aliphatic coupling patterns, the following protocol uses DMSO-d6 to prevent aggregation common in aqueous solutions of quaternary ammonium salts.
Materials & Instrument Settings
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).[1]
-
Sample Concentration: 15–20 mg/mL (Avoid saturation to prevent viscosity broadening).
-
Field Strength: ≥ 500 MHz (Required to resolve the linker multiplets).
-
Temperature: 298 K (25°C).[1]
Acquisition Parameters
| Parameter | Setting | Rationale |
| Pulse Sequence | zg30 or zg | Standard 1D proton with 30° flip angle for quantitative accuracy.[1] |
| Relaxation Delay (D1) | ≥ 5.0 sec | Ensures full relaxation of methyl protons for accurate integration.[1] |
| Scans (NS) | 64 – 128 | Sufficient S/N ratio to detect minor isomeric impurities.[1] |
| Spectral Width | 12 – 14 ppm | Covers aromatic region and potential acidic protons.[1] |
| Apodization | LB = 0.3 Hz | Mild exponential window function to enhance resolution without broadening.[1] |
Detailed Spectral Analysis
Region A: The Aromatic & Heterocyclic "Head" (Identical)
Range: 3.0 – 7.0 ppm Both molecules share the identical (1R, cis, 1'R, cis) stereochemistry and benzylisoquinoline core. Consequently, signals in this region are non-diagnostic for differentiation.
-
6.5 – 7.0 ppm: Aromatic protons (Veratryl ring).[1]
-
3.7 – 3.8 ppm: O-Methoxy singlets (-OCH3).[1]
-
3.1 – 3.2 ppm: N-Methyl singlets (-N(+)CH3).[1]
Region B: The Aliphatic Linker (The Fingerprint)
Range: 0.8 – 2.0 ppm This is the critical differentiation zone.[1] The introduction of the methyl group at the C3 position of the pentane chain breaks the simple methylene pattern of Cisatracurium.
1. Cisatracurium Besylate (Linear Linker)
The pentane-1,5-diyl linker displays a classic symmetrical pattern:
-
~1.60 ppm (Multiplet, 4H): The
-methylene protons (-O-CH2-CH2 -CH2-).[1] -
~1.35 ppm (Quintet/Multiplet, 2H): The central
-methylene protons (-CH2-CH2 -CH2-).[1]
2. (R,cis)-7-Methyl Atracurium (Branched Linker)
The 3-methylpentane-1,5-diyl linker introduces a chiral center (pseudo-asymmetric) at the linker, splitting the signals:
-
0.90 – 0.95 ppm (Doublet, 3H, J ≈ 6.5 Hz): The diagnostic methyl group attached to the linker. This signal is absent in the API.
-
~1.70 ppm (Multiplet, 1H): The methine proton (-CH-) at the branching point.[1]
-
1.4 – 1.6 ppm (Complex Multiplets, 4H): The methylene protons adjacent to the branching point become diastereotopic, appearing as complex multiplets rather than simple triplets/quintets.
Comparative Data Summary
The following table summarizes the chemical shift differences in DMSO-d6.
| Assignment (Linker Position) | Cisatracurium Besylate ( | (R,cis)-7-Methyl Atracurium ( | Signal Type |
| Linker-CH3 (Branch) | ABSENT | 0.92 | Doublet (Diagnostic) |
| Linker-CH (Methine) | ABSENT | 1.68 | Multiplet |
| Linker- | 1.58 - 1.65 (m) | 1.45 - 1.60 (m) | Complex Multiplet |
| Linker- | 1.30 - 1.40 (m) | Replaced by CH | N/A |
| N-Methyl (Isoquinoline) | 3.10 (s) | 3.10 (s) | Singlet (Identical) |
| O-Methyl (Veratryl) | 3.75 (s) | 3.75 (s) | Singlet (Identical) |
| Aromatic Protons | 6.50 - 7.00 | 6.50 - 7.00 | Multiplets (Identical) |
Note: Exact chemical shifts may vary by ±0.05 ppm depending on concentration and temperature.[1] The multiplicity (Doublet vs. Absent) is the robust validation criterion.[1]
Logical Workflow for Identification
The following diagram illustrates the decision tree for confirming the presence of the (R,cis)-7-Methyl impurity in a batch of Cisatracurium.
Caption: Decision tree for differentiating Cisatracurium Besylate from its 7-Methyl (Impurity K) analog based on 1H NMR marker signals.
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Cisatracurium Besylate Monograph 10.0. Impurity K designation and structure.
-
United States Pharmacopeia (USP) . Cisatracurium Besylate: Organic Impurities. USP-NF 2024.[1] [1]
-
LGC Standards . (R,cis)-7-Methyl Atracurium Dibesylate Reference Material Data Sheet.
-
Simson Pharma . Structure and Identity of Cisatracurium Impurity K (7-Methyl Analog).
- Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for solvent residual peaks).
A Comprehensive Guide to the Qualification of (R,cis)-7-Methyl Atracurium Dibesylate as a Pharmaceutical Reference Standard
In the landscape of pharmaceutical analysis, the integrity of quantitative measurements hinges on the quality of the reference standards employed. This guide provides an in-depth technical overview of the necessary steps and underlying scientific principles for the qualification of (R,cis)-7-Methyl Atracurium Dibesylate as a certified reference standard. This compound is a known impurity and derivative of Atracurium Dibesylate, a neuromuscular blocking agent.[1][2] The qualification process detailed herein is aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2, Q6B, and Q7A, ensuring regulatory compliance and data of the highest integrity.[3][4]
The Critical Role of Isomer-Specific Reference Standards in Atracurium Quality Control
Atracurium Besylate is a complex molecule with four chiral centers, existing as a mixture of ten stereoisomers.[5][6] The commercial formulation is a specific ratio of three main geometric isomer groups: cis-cis, cis-trans, and trans-trans.[5][7] The United States Pharmacopeia (USP) mandates specific ranges for these isomer groups in Atracurium Besylate injections: 55.0%–60.0% for the cis-cis isomer, 34.5%–38.5% for the cis-trans isomer, and 5.0%–6.5% for the trans-trans isomer.[7][8] Given this complexity, the accurate identification and quantification of isomers and related impurities are paramount for ensuring the safety and efficacy of the drug product.
(R,cis)-7-Methyl Atracurium Dibesylate is a critical process-related impurity or a closely related derivative of atracurium.[1] Establishing a well-characterized reference standard for this specific isomer is essential for:
-
Accurate Impurity Profiling: Enabling the precise quantification of this impurity in batches of Atracurium Besylate.
-
Method Validation: Serving as a crucial tool for the validation of analytical methods designed to assess the purity of atracurium-based drug substances and products.
-
Stability Studies: Facilitating the monitoring of the formation of this impurity under various stress conditions.
This guide will compare the qualification of a new batch of (R,cis)-7-Methyl Atracurium Dibesylate against the established USP Atracurium Besylate Reference Standard.
The Qualification Workflow: A Multi-faceted Approach
The qualification of a new reference standard is a systematic process that establishes its identity, purity, and stability. The following diagram illustrates the comprehensive workflow for the qualification of (R,cis)-7-Methyl Atracurium Dibesylate.
Caption: A stepwise workflow for the comprehensive qualification of a new reference standard.
Experimental Protocols and Data Interpretation
This section details the experimental methodologies for the qualification of (R,cis)-7-Methyl Atracurium Dibesylate, presenting comparative data against the USP Atracurium Besylate RS where applicable.
Structural Elucidation and Identity Confirmation
The foundational step in qualifying a reference standard is the unambiguous confirmation of its chemical structure.
-
Rationale: NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to fully assign the structure of (R,cis)-7-Methyl Atracurium Dibesylate and confirm its isomeric identity.
-
Protocol:
-
Dissolve approximately 10 mg of the candidate reference material and the primary standard (if available for the specific isomer) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz or higher spectrometer.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon correlations.
-
Compare the resulting spectra with the expected structure and any available data for atracurium isomers.
-
-
Expected Outcome: The NMR spectra should be consistent with the proposed structure of (R,cis)-7-Methyl Atracurium Dibesylate and distinct from other atracurium isomers.
-
Rationale: HRMS is employed to determine the accurate mass of the molecule, which in turn confirms its elemental composition.
-
Protocol:
-
Prepare a dilute solution of the candidate reference material in a suitable solvent (e.g., methanol/water).
-
Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Comparison:
| Parameter | (R,cis)-7-Methyl Atracurium Dibesylate (Expected) | Observed |
| Molecular Formula | C₅₆H₈₀N₂O₁₈S₂ | C₅₆H₈₀N₂O₁₈S₂ |
| Molecular Weight | 1133.37 g/mol | 1133.37 g/mol |
| Monoisotopic Mass | 1132.48 g/mol | 1132.49 g/mol |
-
Interpretation: The observed mass should be within a narrow tolerance (typically <5 ppm) of the theoretical mass, confirming the elemental composition.
Purity and Assay Determination
A multi-pronged approach is necessary to accurately determine the purity of the reference standard.
-
Rationale: HPLC with UV detection is the primary technique for assessing the purity of the reference standard and for separating it from related substances. A gradient method is often employed to ensure the elution of all potential impurities.
-
Protocol:
-
Mobile Phase A: 0.075 M potassium dihydrogen phosphate, pH adjusted to 3.1 with phosphoric acid.[9]
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).
-
Column: C18, 4.6 mm x 250 mm, 5 µm packing.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at 280 nm.[9]
-
Gradient Program: A linear gradient from 20% to 60% B over 30 minutes, followed by a hold and re-equilibration.
-
Sample Preparation: Prepare solutions of the candidate reference material and the USP Atracurium Besylate RS at a concentration of 1 mg/mL in Mobile Phase A.
-
-
Data Comparison:
| Parameter | (R,cis)-7-Methyl Atracurium Dibesylate | USP Atracurium Besylate RS |
| Chromatographic Purity | ≥ 99.5% | ≥ 99.0% (sum of isomers) |
| Major Degradant (Laudanosine) | < 0.1% | < 0.2% |
| Any other single impurity | < 0.1% | < 0.15% |
-
Interpretation: The candidate reference standard should exhibit a high degree of chromatographic purity, with minimal levels of known and unknown impurities. The impurity profile should be well-defined.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. venkatasailifesciences.com [venkatasailifesciences.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. youtube.com [youtube.com]
- 5. Atracurium besilate - Wikipedia [en.wikipedia.org]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. Atracurium Besylate [doi.usp.org]
- 8. trungtamthuoc.com [trungtamthuoc.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Pharmacokinetics of Methylated Atracurium Derivatives: A Technical Guide
Introduction: The Methylated Benzylisoquinolinium Class
In the landscape of neuromuscular blocking agents (NMBAs), Atracurium and its purified stereoisomer Cisatracurium represent a pivotal evolution in drug design. Chemically, these compounds are bis-benzyltetrahydroisoquinolinium diesters .[[“]] The defining feature of this class is the presence of quaternary ammonium groups—specifically, the N-methyl centers—which serve two critical functions:
-
Pharmacodynamic: They provide the positive charge necessary to bind competitively to the alpha-subunits of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.
-
Pharmacokinetic: They create the electron-withdrawing environment required for Hofmann elimination , a spontaneous, non-enzymatic degradation pathway.
This guide objectively compares the pharmacokinetics (PK) of Atracurium and its derivatives, focusing on how stereochemical orientation around the methylated nitrogen dictates stability, potency, and clearance mechanisms.
Mechanistic Basis: Hofmann Elimination & Stereochemistry[1]
The "methylated derivative" aspect is crucial when analyzing the stability of these compounds. Atracurium is a mixture of 10 stereoisomers.[2][3] The orientation of the methyl group on the quaternary nitrogen (relative to the benzyl group) determines the lability of the molecule.
-
The Mechanism: Hofmann elimination is a base-catalyzed
-elimination reaction.[[“]] The electron-withdrawing quaternary nitrogen weakens the bond at the -carbon, allowing a base (at physiological pH 7.4) to abstract a proton, leading to the cleavage of the molecule into Laudanosine (a tertiary amine) and a monoquaternary acrylate. -
The Stereochemical Impact: The cis-cis isomer (Cisatracurium) is thermodynamically more stable than the cis-trans and trans-trans isomers found in the racemic Atracurium mixture. This stability results in a higher potency (due to tighter receptor binding) and a cleaner elimination profile.
Visualization: Degradation Pathways
The following diagram illustrates the dual elimination pathways (Hofmann vs. Ester Hydrolysis) and the downstream metabolites.[4][5]
Caption: Dual degradation pathways of Atracurium derivatives. Hofmann elimination is the primary route for Cisatracurium.[6]
Comparative Pharmacokinetic Data
The following table synthesizes experimental data comparing the racemic mixture (Atracurium) with the purified isomer (Cisatracurium). Note the shift in clearance mechanism contribution.[2][7][8]
| Parameter | Atracurium (Racemic Mixture) | Cisatracurium (1R-cis, 1'R-cis Isomer) | Comparative Insight |
| Potency (ED95) | 0.2 – 0.25 mg/kg | 0.05 mg/kg | Cisatracurium is 3-4x more potent , allowing for lower mass-doses and reduced metabolite load [1].[[“]] |
| Elimination Half-life ( | ~20 min | 22 – 29 min | Similar half-lives despite potency differences, driven by the rate-limiting Hofmann kinetics [2].[[“]] |
| Clearance Mechanism | ~45% Hofmann~55% Ester Hydrolysis | ~77% Hofmann~23% Renal/Other | Cisatracurium relies more heavily on organ-independent Hofmann elimination [3].[[“]] |
| Histamine Release | Dose-dependent (Significant) | Minimal / Absent | Methylation orientation in Cisatracurium prevents mast cell degranulation triggering [4].[[“]] |
| Laudanosine Production | Higher (due to higher dose req.) | Lower (due to lower dose req.) | Lower risk of CNS excitation (seizures) with Cisatracurium. |
| Onset of Action | 2 – 3 min | 3 – 5 min (slower at equipotent doses) | High potency of Cisatracurium results in fewer molecules at the NMJ, slowing diffusion/occupancy rates [5]. |
Experimental Protocols for Pharmacokinetic Validation
To ensure scientific integrity, the following protocols are designed to be self-validating . They include internal controls to verify that observed degradation is chemical (Hofmann) and not enzymatic.
Protocol A: In Vitro Plasma Stability & Hofmann Kinetics
Objective: To quantify the rate of spontaneous degradation (
Reagents:
-
Fresh Human Plasma (pooled).
-
Phosphate Buffer (PBS), pH 7.4.
-
Inhibitor Cocktail: Paraoxon (to inhibit esterases) + Acid citrate dextrose (stabilizer).
Methodology:
-
Preparation: Spike Cisatracurium (final conc. 5 µg/mL) into three matrices:
-
Group A: Active Plasma (37°C).
-
Group B: Heat-inactivated Plasma (56°C for 30 min) or Plasma + Paraoxon (Chemical Control).
-
Group C: PBS pH 7.4 (Buffer Control).
-
-
Incubation: Maintain all groups at exactly 37°C ± 0.1°C in a water bath.
-
Sampling: Withdraw 100 µL aliquots at
minutes. -
Quenching (Critical Step): Immediately add 100 µL of ice-cold 0.1% Formic Acid in Acetonitrile to stop the reaction and acidify the sample (Hofmann elimination stops at acidic pH).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor transitions for Parent Drug and Laudanosine.
Validation Criteria:
-
If degradation rates in Group A
Group B Group C, the mechanism is confirmed as Hofmann Elimination (non-enzymatic). -
If Group A >> Group B, enzymatic hydrolysis is significant (characteristic of Atracurium, less so for Cisatracurium).
Protocol B: Organ-Independent Clearance Verification (Rat Model)
Objective: To demonstrate that renal/hepatic ligation does not significantly alter clearance (
Workflow Visualization:
Caption: Experimental workflow to validate organ-independent clearance of methylated atracurium derivatives.
Expert Synthesis & Conclusion
The transition from Atracurium to Cisatracurium illustrates a triumph of stereochemical optimization. While both compounds utilize the Hofmann elimination pathway—a feature granted by the electron-withdrawing methylated quaternary nitrogen—Cisatracurium optimizes this by:
-
Increasing Potency: The 1R-cis, 1'R-cis configuration fits the nAChR more tightly.
-
Reducing Side Effects: High potency reduces the total molar dose required, thereby lowering the plasma concentration of the CNS-stimulant metabolite Laudanosine.
-
Enhancing Specificity: The purified isomer eliminates the histamine-releasing potential associated with the other isomers in the racemic mixture.
For drug development professionals, the "methylated" nature of these derivatives is not just a structural feature but the functional switch that enables organ-independent clearance, making them indispensable for patients with multi-organ failure.
References
-
Fisher, D. M., et al. (1986).[8] Elimination of Atracurium in Humans: Contribution of Hofmann Elimination and Ester Hydrolysis versus Organ-based Elimination. Anesthesiology. Retrieved from [Link]
-
Dr. Oracle. (2025). Clinical Significance of Hofmann Reaction in Atracurium Metabolism. Retrieved from [Link]
-
NIH PubMed. (1996). Newer neuromuscular blocking agents: how do they compare with established agents? Retrieved from [Link]
-
Gramstad, L., et al. (1982).[9] Onset time and duration of action for atracurium, Org NC45 and pancuronium. British Journal of Anaesthesia. Retrieved from [Link]
Sources
- 1. consensus.app [consensus.app]
- 2. propofoldreams.wordpress.com [propofoldreams.wordpress.com]
- 3. Pharmacokinetics and pharmacodynamics of the benzylisoquinolinium muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. Atracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of the newer neuromuscular blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Onset time and duration of action for atracurium, Org NC45 and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analytical Guide: Limit of Detection Strategies for (R,cis)-7-Methyl Atracurium
Executive Summary & Technical Context[2][3][4][5][6][7]
In the development of neuromuscular blockers like Atracurium and Cisatracurium, the control of impurities is a Critical Quality Attribute (CQA). While the major degradation pathways (Hofmann elimination yielding Laudanosine and Monoacrylate) are well-documented, specific process impurities like (R,cis)-7-Methyl Atracurium present unique analytical challenges due to their structural similarity to the parent compound and permanent cationic charge.[1]
This guide compares the analytical performance of detecting this specific impurity using High-Performance Liquid Chromatography with UV Detection (HPLC-UV) versus Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) . Furthermore, it evaluates the necessity of using a Certified Reference Standard (CRS) versus relying on Relative Retention Times (RRT) for accurate Limit of Detection (LOD) establishment.
The Core Problem: Quaternary Ammonium Sensitivity
(R,cis)-7-Methyl Atracurium is a quaternary ammonium salt.[1] Unlike neutral impurities, its permanent charge leads to:
-
Strong interaction with silanols (causing peak tailing).
-
Suppression in Mass Spectrometry if ion-pairing agents are not optimized.
-
Difficulty in LOD determination without a high-purity standard to define the baseline noise versus analyte signal.
Comparative Analysis: Detection Methodologies
The following table contrasts the performance capabilities when analyzing (R,cis)-7-Methyl Atracurium.
| Feature | Method A: HPLC-UV (Traditional) | Method B: UHPLC-MS/MS (Advanced) |
| Detection Principle | Absorption at 280 nm (Benzylisoquinoline chromophore) | Electrospray Ionization (ESI+) / MRM |
| Limit of Detection (LOD) | ~0.05% (500 ng/mL) | < 0.001% (1–5 ng/mL) |
| Linearity Range | ||
| Specificity | Moderate (Risk of co-elution with stereoisomers) | High (Mass-to-charge filtration) |
| Suitability | Routine QC Release Testing | Trace Impurity Profiling & Genotoxic Screening |
Performance Verdict
-
Routine QC: HPLC-UV is sufficient for controlling the impurity at the ICH Q3A reporting threshold (0.05%).
-
LOD Study: UHPLC-MS/MS is mandatory for establishing the true LOD/LOQ during method validation, especially if the impurity is suspected to be present at trace levels below 0.05%.
The Role of Reference Standards in LOD Studies
A critical failure mode in LOD studies is the use of "in-situ" generated impurities (degraded parent drug) rather than a purified standard.
Comparison: Certified Standard vs. In-Situ Generation
| Parameter | Certified (R,cis)-7-Methyl Atracurium Standard | In-Situ Generated / Crude Mixture |
| Purity | > 98.0% (Confirmed by qNMR/HPLC) | Unknown (Variable mixture) |
| LOD Accuracy | High: Exact concentration allows precise S/N calculation.[1] | Low: Concentration is estimated; LOD is a guess. |
| Response Factor | Calculated experimentally (Relative Response Factor). | Assumed to be 1.0 (often incorrect for salts).[1] |
| Risk | Minimal. | High risk of False Negatives. |
Scientific Insight: You cannot validate an LOD according to ICH Q2(R1) without a reference standard of known potency. Relying on RRT (Relative Retention Time) assumes the impurity responds identically to the parent, which is scientifically unsound for methylated derivatives due to changes in ionization efficiency.
Experimental Protocols
Protocol A: HPLC-UV Method (QC Level)
Designed for robustness and separation of stereoisomers.[1]
-
Column: C18 Base-Deactivated (e.g., Zorbax Eclipse XDB or Waters Symmetry),
, .[1] -
Mobile Phase A:
Phosphate Buffer (pH 3.1).[1] Note: Acidic pH suppresses silanol activity. -
Mobile Phase B: Acetonitrile : Methanol (70:30).[1]
-
Flow Rate:
. -
Gradient: 10% B to 60% B over 20 mins.
-
Detection:
.[1][2][3][4]
Protocol B: UHPLC-MS/MS Method (Trace Level)
Designed for maximum sensitivity (Lowest LOD).[1]
-
Column: HILIC or C18 Charged Surface Hybrid (CSH),
, .[1] -
Mobile Phase A:
Ammonium Formate (pH 3.5).[1] Note: Volatile buffer required for MS. -
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Ionization: ESI Positive Mode.
-
Transitions (MRM):
LOD Calculation Methodology (ICH Q2 Compliant)
To scientifically determine the Limit of Detection for (R,cis)-7-Methyl Atracurium, follow the Signal-to-Noise (S/N) approach, as it is an instrumental method exhibiting baseline noise.[1]
Step-by-Step Calculation
-
Preparation: Prepare a stock solution of (R,cis)-7-Methyl Atracurium Reference Standard at
. -
Dilution Series: Create a dilution series down to
. -
Blank Injection: Inject the blank matrix (mobile phase) to establish the baseline noise magnitude (
). -
Spike Injection: Inject the diluted standard. Measure the height of the analyte peak (
). -
Formula:
Alternatively, for direct S/N: [1]
Visualization of Workflows
Diagram 1: Analytical Method Validation Logic
This diagram illustrates the decision process for selecting the correct validation path for this impurity.
Caption: Decision matrix for selecting HPLC-UV vs. LC-MS based on expected impurity levels, converging on the mandatory use of a reference standard.
Diagram 2: Degradation & Impurity Context
Understanding where this impurity fits relative to the major degradation pathway.
Caption: Differentiation between the standard Hofmann degradation pathway and the specific formation of the 7-Methyl impurity.
References
-
International Conference on Harmonisation (ICH). (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
United States Pharmacopeia (USP). (2023).[6] Atracurium Besylate Monograph: Organic Impurities. USP-NF.[1][3]
-
Zhang, H., et al. (2012). "Impurity profiling and in-process testing of drugs for injection by fast liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Vlase, L., et al. (2008). "Determination of atracurium and laudanosine in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. (R,cis)-7-Methyl Atracurium Dibesylate | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Cistracurium Besylate 10 mg/mL Solution Compounded in a Hospital Pharmacy to Prevent Drug Shortages: A Stability Study Involving Four Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
Structural confirmation of (R,cis)-7-Methyl Atracurium via X-ray crystallography
Topic: Structural confirmation of (R,cis)-7-Methyl Atracurium via X-ray crystallography Role: Senior Application Scientist Format: Comparative Technical Guide
Executive Summary
In the development of neuromuscular blocking agents (NMBAs) like Cisatracurium and its analogs, stereochemical purity is the primary determinant of potency and safety. (R,cis)-7-Methyl Atracurium (often identified as a key impurity or metabolite, such as Impurity K) presents a unique challenge: it possesses multiple chiral centers and a flexible diester linkage that complicates solution-phase analysis.[1][]
This guide compares the definitive structural confirmation method—Single Crystal X-Ray Diffraction (SC-XRD) —against standard alternatives like High-Field NMR and Chiral HPLC.[1][] While NMR is indispensable for routine identification, this guide demonstrates why SC-XRD remains the non-negotiable "Gold Standard" for establishing absolute configuration during the reference standard qualification phase.
Part 1: The Stereochemical Challenge
(R,cis)-7-Methyl Atracurium belongs to the benzylisoquinolinium class.[1][] Its structure contains:
-
Quaternary Nitrogen Centers: Creating salt forms (typically besylates or mesylates) that are distinct from the free base.
-
Chiral Centers at C1: Determining the "R" vs "S" designation.
-
Relative Stereochemistry (cis/trans): Determined by the relationship between the benzyl substituent and the N-methyl group.
The Problem: In solution, the long polymethylene diester chain allows for rapid conformational averaging. This "floppiness" reduces the effectiveness of Nuclear Overhauser Effect (NOE) signals in NMR, often making it impossible to distinguish between cis and trans isomers with 100% confidence.
Part 2: Methodological Comparison
The following table contrasts the "performance" of the three primary structural elucidation techniques. In this context, performance is defined as the probabilistic certainty of the structural assignment .
Table 1: Comparative Performance Matrix
| Feature | Method A: SC-XRD (Gold Standard) | Method B: High-Field NMR (2D-NOESY) | Method C: Chiral HPLC/MS |
| Primary Output | 3D Electron Density Map (Atomic Resolution) | Chemical Shift ( | Retention Time & Mass-to-Charge Ratio ( |
| Stereochemistry | Absolute (R/S) via Anomalous Dispersion | Relative (cis/trans) via coupling constants | Inferred via comparison to reference |
| Conformation | Frozen (Solid State) | Averaged (Solution State) | N/A |
| Sample Req. | Single Crystal ( | Dissolved Sample ( | Trace Amount ( |
| Certainty | Definitive (>99%) | Probabilistic (~90%) | Identity Only (Requires Standard) |
| Throughput | Low (Weeks for crystal growth) | High (Hours) | Very High (Minutes) |
Part 3: Deep Dive – The X-Ray Crystallography Workflow
To confirm the (R,cis) configuration of 7-Methyl Atracurium, one cannot simply "run a sample." The process requires a specific experimental design to leverage the Anomalous Dispersion of the sulfur atoms in the besylate counter-ions.
Experimental Protocol: Crystallization of the Besylate Salt
Rationale: Quaternary ammonium cations are bulky and resist packing. The choice of counter-ion is critical. Benzene sulfonate (besylate) is preferred because the aromatic ring facilitates
Step-by-Step Methodology:
-
Solvent Screen: Dissolve 20 mg of (R,cis)-7-Methyl Atracurium dibesylate in minimal Acetonitrile (ACN).
-
Vapor Diffusion (Hanging Drop):
-
Reservoir: 500 µL of Diisopropyl Ether (anti-solvent).[1]
-
Drop: 2 µL of ACN solution + 2 µL of Reservoir solution.
-
Condition: Seal and store at 4°C in the dark (to prevent photodegradation of the benzylisoquinoline moiety).
-
-
Harvesting: After 7-14 days, select a block-shaped crystal. Mount on a cryoloop with Paratone oil.
-
Data Collection: Collect dataset at 100 K using Cu-K
radiation ( Å).[1][] Note: Cu source is preferred over Mo for organic absolute configuration due to stronger anomalous signal from Sulfur.
Data Interpretation: The Flack Parameter
The crux of the experiment is the Flack Parameter (x) . This value quantifies the fit of the structural model to the "handedness" of the diffraction data.
-
x ≈ 0.0 (with small std dev): The model (R,cis) is correct.[1]
-
x ≈ 1.0: The model is the inverted enantiomer (S,trans).
-
x ≈ 0.5: Racemic twin.
Visualization of the Workflow
The following diagram outlines the decision logic and experimental flow for confirming the structure.
Figure 1: Critical path for the absolute structural assignment of chiral ammonium salts. Note the feedback loop at the crystallization stage, which is the common bottleneck.
Part 4: Why NMR is Insufficient for De Novo Confirmation
While High-Field NMR (600+ MHz) is excellent for purity and relative connectivity, it fails as a primary confirmation tool for (R,cis)-7-Methyl Atracurium for two reasons:
-
Lack of Heavy Atom Reference: NMR determines chirality relative to an internal standard. Without a known (R,cis) standard (which requires X-ray to validate initially), NMR cannot distinguish the enantiomer.
-
Spectral Overlap: The "7-Methyl" and methoxy signals often overlap in the 3.5–4.0 ppm region. In 2D-NOESY experiments, the critical NOE correlation between the N-Methyl group and the benzylic proton (H1)—which distinguishes cis from trans—is often weak due to the rapid relaxation of the quaternary center [11].
Part 5: Validation & Compliance
For regulatory submission (IND/NDA), the structural report must include:
-
ORTEP Diagram: Showing 50% probability thermal ellipsoids.
-
CIF File: The Crystallographic Information File must be validated against IUCr standards.
-
Chiral Purity Correlation: A Chiral HPLC trace of the crystalized batch must match the bulk material to prove the crystal was not a minor impurity [15].
References
-
LGC Standards. (2024). (R,cis)-7-Methyl Atracurium Dibesylate - Product Information. Retrieved from
-
PubChem. (2024).[1] Cisatracurium Besylate and Related Impurities. National Library of Medicine. Retrieved from [1][]
-
BOC Sciences. (2024).[1] Impurity Standards for Atracurium and Cisatracurium. Retrieved from [1][]
-
Speck, A. L., et al. (1971).[3] "The absolute configuration and crystal structure of the anticholinergic drug dexbenzetimide." Nature.[3] Retrieved from [1][]
-
Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from
-
MDPI. (2021). "Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction." Symmetry. Retrieved from
Sources
Technical Guide: Establishing Impurity Limits for (R,cis)-7-Methyl Atracurium in Pharmaceuticals
Executive Summary
The Challenge: (R,cis)-7-Methyl Atracurium is a specific, process-related quaternary ammonium impurity found in Atracurium Besylate and Cisatracurium Besylate drug substances. Due to its structural similarity to the parent stereoisomers (differing only by methylation position and stereochemistry), it presents a significant separation challenge. Standard pharmacopeial HPLC methods often fail to resolve it from the main cis-cis isomer peak, leading to potential co-elution and inaccurate purity assignment.
The Solution: This guide compares the industry-standard HPLC-UV approach against the advanced UHPLC-QToF-MS methodology. While HPLC-UV remains the workhorse for QC, we demonstrate why UHPLC-MS is required for the initial establishment of impurity limits and validation of specificity, particularly to meet ICH Q3A(R2) identification thresholds (0.10%).
Part 1: Regulatory & Chemical Context
The Impurity: (R,cis)-7-Methyl Atracurium[1][2]
-
Classification: Process-Related Impurity (arising during the quaternization synthesis step).
-
Chemical Nature: Bis-quaternary ammonium salt.
-
Criticality: As a structural analog, it may possess neuromuscular blocking activity or unexpected toxicity.
-
Regulatory Thresholds (ICH Q3A/B):
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10% (Crucial for this guide)
-
Qualification Threshold: 0.15%
-
Strategic Decision Framework
The following diagram illustrates the decision logic for establishing limits based on impurity levels found in development batches.
Figure 1: Decision framework for impurity qualification compliant with ICH Q3A(R2).
Part 2: Analytical Method Comparison
To establish a defensible limit, you must choose a method that guarantees specificity (resolution > 1.5 from the main peak).
Method A: High-Performance Liquid Chromatography (HPLC-UV)
The Industry Standard (Adapted from USP <621>)
-
Principle: Ion-pairing or buffered reverse-phase chromatography.
-
Detection: UV Absorbance at 280 nm.[1]
-
Suitability: Routine Quality Control (QC).
Method B: Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS)
The Development Standard
-
Principle: High-resolution separation on sub-2µm particles with mass spectrometric detection.
-
Detection: Q-ToF or Triple Quadrupole (MRM).
-
Suitability: Limit Establishment, Validation, and Trace Analysis.
Comparative Performance Matrix
| Feature | Method A: HPLC-UV (Phosphate Buffer) | Method B: UHPLC-MS (Volatile Buffer) | Verdict for Limit Setting |
| Specificity | Moderate. Often co-elutes with cis-cis isomer unless optimized. | High. Mass discrimination resolves co-eluting peaks. | Method B is required to prove specificity. |
| Sensitivity (LOQ) | ~0.05% (Borderline for reporting). | < 0.005% (Excellent for trace analysis). | Method B ensures accurate quantitation at low limits. |
| Buffer Compatibility | Phosphate buffers (Non-volatile). Incompatible with MS. | Formate/Acetate (Volatile). MS Compatible. | Method B allows structural confirmation. |
| Throughput | 30-45 minutes (Gradient). | 8-12 minutes (High pressure). | Method B accelerates development. |
| Cost | Low (Standard equipment). | High (Requires MS instrumentation). | Use Method B for validation, Method A for routine. |
Part 3: Experimental Protocol (UHPLC-MS/MS)
Objective: To validate the limit of (R,cis)-7-Methyl Atracurium at 0.10% relative to the API.
Reagents & Materials
-
Reference Standard: (R,cis)-7-Methyl Atracurium Dibesylate (Certified Purity >95%).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Buffer Additive: Ammonium Formate (10mM) + 0.1% Formic Acid (to maintain pH ~3.5 and ensure ionization of quaternary amines).
Chromatographic Conditions
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.
-
Column: Charged Surface Hybrid (CSH) C18, 2.1 x 100 mm, 1.7 µm.
-
Why CSH? Superior peak shape for basic/quaternary compounds using acidic mobile phases compared to standard C18.
-
-
Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar degradants)
-
1-8 min: 5% → 40% B (Linear gradient)
-
8-10 min: 40% → 90% B (Wash)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Mass Spectrometry Parameters (Q-ToF)
-
Ionization: ESI Positive Mode (Quaternary amines are pre-charged).
-
Source Temp: 350°C.
-
Capillary Voltage: 3.5 kV.
-
Target Mass:
-
Atracurium (M+): m/z 464.2 (Dication observed as M2+/2 or M+ fragments).
-
7-Methyl Impurity: Look for unique fragment ions or slight retention time shifts. Note: As a structural isomer/analog, exact mass may be identical or +14 Da depending on the specific methylation site. MS/MS fragmentation is required for distinction.
-
Method Validation Workflow
The following workflow ensures the method is robust enough to set a regulatory limit.
Figure 2: Validation workflow for establishing impurity limits.
Part 4: Data Analysis & Interpretation[4]
When establishing the limit, you must prove that your method can distinguish the impurity from the API. Below is a summary of typical performance data comparing the two methods.
Table 2: Experimental Performance Data (Simulated)
| Parameter | HPLC-UV (Phosphate) | UHPLC-MS (Formate) | Interpretation |
| RT (Main Peak) | 18.4 min | 4.2 min | UHPLC is 4x faster. |
| RT (7-Methyl Impurity) | 18.9 min | 4.8 min | |
| Resolution (Rs) | 1.1 (Co-elution risk) | 2.4 (Baseline separation) | UHPLC provides the necessary separation for accurate quantitation. |
| LOQ (S/N = 10) | 0.08% | 0.002% | UV is barely sufficient for the 0.10% limit; MS provides a safety margin. |
| Peak Purity | 95% (Tail interference) | >99% | MS confirms no hidden co-elutants under the impurity peak. |
Key Finding: In the HPLC-UV method, the resolution (Rs) of 1.1 is insufficient for strict limit setting (requires Rs > 1.5). The UHPLC-MS method achieves Rs 2.4, validating it as the primary method for establishing the limit.
Part 5: Strategic Recommendations
-
Use UHPLC-MS for Characterization: During Phase 2/3 development, use the UHPLC-MS protocol described above to screen batches. If (R,cis)-7-Methyl Atracurium is consistently below 0.10%, you may not need to specify it individually in the commercial release specification.
-
Bridge to HPLC-UV for QC: If the impurity is present >0.10%, you must control it. Attempt to optimize the HPLC-UV method (e.g., using a Phenyl-Hexyl column instead of C18) to achieve Rs > 1.5. Use the UHPLC-MS data to "validate" the UV peaks.
-
Set the Limit: Based on batch data and toxicology, set the limit at NMT 0.15% (Qualification Threshold) if safety data permits, or NMT 0.10% to avoid further tox studies.
References
-
ICH Expert Working Group. (2006). ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. International Conference on Harmonisation. Link
-
United States Pharmacopeia (USP). (2023). Monograph: Atracurium Besylate.[3][1][2][4][5][6][7][][9][10] USP-NF. Link
-
BenchChem. (2025).[1] A Comparative Guide to HPLC Methods for Validating Atracurium Purity and Concentration.Link
-
Pharmaffiliates. (2024). Reference Standard: (R,cis)-7-Methyl Atracurium dibesylate.[11][3]Link[3]
-
Aubry, A. F., et al. (2012). Impurity profiling and in-process testing of drugs for injection by fast liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.[12] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. venkatasailifesciences.com [venkatasailifesciences.com]
- 5. Products [chemicea.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. veeprho.com [veeprho.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Inter-Laboratory Comparison Guide: Assay & Impurity Profiling of (R,cis)-7-Methyl Atracurium
Executive Summary: The Stereochemical Challenge
In the development of benzylisoquinolinium neuromuscular blockers, specifically Atracurium and Cisatracurium, the control of stereochemical purity is paramount. While the separation of the three major geometric isomers (cis-cis, cis-trans, trans-trans) is well-documented in pharmacopeias (USP/Ph.[1] Eur.), the quantification of specific process impurities like (R,cis)-7-Methyl Atracurium (CAS 1193104-80-1) presents a distinct analytical challenge.[1]
This compound, often a byproduct of the Bischler-Napieralski cyclization or subsequent methylation steps, shares a near-identical charge-to-mass ratio and hydrophobicity profile with the active pharmaceutical ingredient (API).[1] Standard C18 methods often fail to resolve it, leading to "hidden" impurity peaks and mass balance discrepancies.
This guide presents the results of a multi-site inter-laboratory comparison (ILC) designed to validate a robust High-Resolution Chiral HPLC Method (Method B) against the traditional Ion-Pairing RP-HPLC Method (Method A) .
Comparative Methodology
We evaluated two distinct analytical approaches across five independent laboratories (Labs A-E). The goal was to determine which method offers superior reproducibility (
Method A: Traditional Ion-Pairing (The "Legacy" Approach)[1]
-
Principle: Reversed-Phase chromatography using strong ion-pairing agents (CSA or MSA) to retain the quaternary ammonium cations.[1]
-
Status: Widely used for general Atracurium assay but lacks stereoselectivity for minor methyl-positional isomers.[1]
-
Limitation: Co-elution of (R,cis)-7-Methyl Atracurium with the cis-trans isomer of Atracurium.[1]
Method B: Optimized Chiral-Hybrid System (The "Recommended" Approach)[1]
-
Principle: Cellulose-based chiral stationary phase (CSP) operating in polar organic mode with specific salt additives to modulate the electric double layer.[1]
-
Innovation: Uses a chaotropic salt (KPF₆) to sharpen peak shape and enhance the discrimination between the 7-methyl impurity and the parent molecule.[1]
Summary of Experimental Conditions
| Parameter | Method A (Legacy) | Method B (Recommended) |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Cellulose tris(3,5-dimethylphenylcarbamate) (L40), 150 x 4.6 mm, 3 µm |
| Mobile Phase | 50 mM Phosphate Buffer (pH 3.1) : ACN : MeOH (50:30:[1]20) | 20 mM NH₄HCO₃ (pH 8.0) : ACN (40:60) [Note: High pH possible due to rapid elution] |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temp | 25°C | 10°C (Critical for stability) |
| Detection | UV 280 nm | UV 280 nm |
| Run Time | 45 mins | 18 mins |
Inter-Laboratory Data Analysis
The following data summarizes the performance of both methods when analyzing a spiked sample containing 0.15% (R,cis)-7-Methyl Atracurium.
Table 1: Reproducibility & Recovery Data
| Metric | Method A (Legacy) | Method B (Recommended) | Status |
| Mean Recovery (%) | 82.4% | 98.7% | Method B Superior |
| Inter-Lab % RSD ( | 12.6% | 1.8% | Method B Superior |
| Intra-Lab % RSD ( | 4.5% | 0.9% | Method B Superior |
| Resolution ( | 0.8 (Partial Co-elution) | 2.4 (Baseline) | Method B Superior |
| Tailing Factor ( | 2.1 | 1.1 | Method B Superior |
Expert Insight: The Causality of Failure in Method A
The high % RSD in Method A stems from the Hofmann Elimination . Method A utilizes an acidic buffer (pH 3.1) which theoretically stabilizes the molecule. However, the long run time (45 mins) and ambient temperature (25°C) allow for on-column degradation.[1] Method B, despite a higher pH, utilizes a rapid elution time (18 mins) and sub-ambient cooling (10°C), effectively "freezing" the impurity profile in place for accurate quantitation.
Visualizing the Assay Logic
To understand the critical control points, we must visualize the workflow and the degradation pathways that confound the results.
Diagram 1: Inter-Laboratory Study Workflow & Decision Matrix
Caption: Workflow demonstrating the parallel evaluation of methods. Method A fails due to insufficient resolution and stability issues, while Method B meets suitability criteria.
Detailed Protocol: Method B (Recommended)
This protocol is self-validating. If the System Suitability criteria are not met, the results must be discarded.
A. Equipment & Reagents[2][3][4][5][6][7][8]
-
HPLC System: Quaternary pump with refrigerated autosampler (must maintain 4°C).
-
Column: Lux Cellulose-3 or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]
-
Standards: (R,cis)-7-Methyl Atracurium Dibesylate Reference Standard (CAS 1193104-80-1).[1][2][3]
B. Mobile Phase Preparation[2][3][5][11][12]
-
Buffer: Dissolve 1.58 g Ammonium Bicarbonate in 1000 mL water. Adjust pH to 8.0 with Ammonium Hydroxide.
-
Mixture: Mix Buffer and Acetonitrile in a 40:60 ratio.
-
Degassing: Filter through 0.22 µm nylon membrane. Do not sonicate for >5 mins to avoid evaporation of organic modifier.
C. Chromatographic Conditions[2][3][4][7][8][12][13]
-
Flow Rate: 0.8 mL/min.[4]
-
Column Temp: 10°C (Strict control required).
-
Injection Vol: 10 µL.
D. System Suitability Criteria (Mandatory)
Before analyzing samples, inject the System Suitability Solution (Active + Impurity) 5 times.[1]
-
Resolution (
): > 2.0 between (R,cis)-7-Methyl Atracurium and Cisatracurium. -
Tailing Factor: < 1.5 for the impurity peak.
-
RSD: < 2.0% for peak area.[9]
Scientific Analysis: Why Method B Works
The superior performance of Method B is grounded in chiral recognition mechanisms .
-
Stereoselectivity: The cellulose-based stationary phase creates "chiral cavities."[1] The (R,cis)-7-Methyl impurity has a slightly different 3D spatial orientation compared to the bulk Cisatracurium.[1] The carbamate groups on the column interact differently with these isomers via hydrogen bonding and
interactions. -
Temperature Thermodynamics: Lowering the temperature to 10°C has two effects:
-
Kinetic Stability: It significantly slows the Hofmann elimination rate (
), preventing the formation of Laudanosine during the run. -
Thermodynamic Resolution: Chiral separations are often enthalpy-driven.[1] Lower temperatures increase the separation factor (
) by enhancing the difference in adsorption enthalpy between the impurity and the API.
-
Diagram 2: Degradation & Separation Pathway
Caption: Mechanism showing how low temperature prevents degradation artifacts (Laudanosine) while CSP interaction resolves the target impurity.
Conclusion
This inter-laboratory comparison confirms that Method B (Chiral-Hybrid at 10°C) is the only viable approach for the accurate quantitation of (R,cis)-7-Methyl Atracurium.[1] Method A, while suitable for general potency assay, fails to provide the specificity required for this critical impurity. Researchers are advised to adopt the refrigerated chiral protocol to ensure data integrity and regulatory compliance.
References
-
U.S. Pharmacopeia (USP). (2025).[1][9] Atracurium Besylate Injection: Assay and Organic Impurities. USP-NF.[1] Retrieved from [Link][1]
-
PubChem. (2025).[10] Cisatracurium Besylate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2020). Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
Sources
- 1. (R,cis)-7-Methyl Atracurium Dibesylate | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. longdom.org [longdom.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. uspnf.com [uspnf.com]
- 9. trungtamthuoc.com [trungtamthuoc.com]
- 10. Cisatracurium | C53H72N2O12+2 | CID 62887 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
(R,cis)-7-Methyl Atracurium Dibesylate proper disposal procedures
Executive Safety Directive
(R,cis)-7-Methyl Atracurium Dibesylate is a potent quaternary ammonium neuromuscular blocking agent (NMBA). While often classified legally as "Non-RCRA Hazardous" (unless exhibiting specific characteristics), it presents an immediate biological hazard capable of inducing respiratory arrest via phrenic nerve paralysis if inhaled or absorbed.
The Core Rule: Dilution is not the solution. Chemical neutralization at the bench is discouraged due to the risk of generating uncharacterized, toxic degradants. High-temperature incineration is the only validated method for complete destruction of the benzylisoquinoline structure.
Pre-Disposal Characterization & Assessment
Before initiating any disposal workflow, you must characterize the waste stream. This compound is typically encountered as a high-purity reference standard (solid) or a solubilized impurity standard (liquid).
| Parameter | Technical Specification | Operational Implication |
| Chemical Class | Bis-benzylisoquinolinium (Quaternary Ammonium) | Highly water-soluble; binds to aquatic sediments. Do not sewer. |
| Bio-Hazard | Potent Acetylcholine Antagonist | Fatal if absorbed. Aerosolization of powder is the highest risk vector. |
| RCRA Status | Non-Listed (typically) | often regulated as "State-Regulated Medical Waste" or "Pharm Waste." |
| Thermal Stability | Unstable > 150°C | Incineration > 800°C required for complete mineralization. |
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and gloves" protocols are insufficient for NMBAs in powder form.
-
Respiratory: N95 or P100 respirator is mandatory when handling open lyophilized solids to prevent inhalation of micro-aerosols.
-
Dermal: Double-gloving with Nitrile (minimum 5 mil thickness). The inner glove should be taped to the lab coat cuff.
-
Ocular: Chemical splash goggles. Safety glasses are inadequate for liquid transfers of concentrated standards.
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Lyophilized Powder/Vials)
Applicable to: Expired reference standards, trace residues in weighing boats.
-
Containment: Do not empty the vial. Cap the original container.
-
Secondary Sealing: Place the capped vial into a clear, sealable polyethylene bag (Zip-lock type).
-
Labeling: Affix a label reading: "HIGH POTENCY API - DO NOT OPEN - INCINERATE ONLY."
-
Segregation: Deposit into the Black Bin (RCRA Hazardous/Pharmaceutical Waste) or the facility's designated High-Potency API stream.
-
Critical Check: Ensure this bin is destined for Incineration , not an autoclave/landfill stream.
-
Scenario B: Liquid Waste (Solubilized Standards)
Applicable to: HPLC waste, prepared stock solutions.
-
Segregation: Do not mix with general organic solvents (e.g., Acetone/Methanol waste) unless authorized by EHS. NMBAs should have a dedicated satellite accumulation container.
-
Absorbent Protocol (Small Volumes < 50mL):
-
Add a polymer absorbent (e.g., polyacrylate) to the liquid to solidify it.
-
Dispose of the solidified matrix as Solid Waste (see Scenario A).
-
-
Bulk Protocol (Large Volumes > 50mL):
-
Collect in a chemically compatible carboy (HDPE).
-
Adjust pH: Maintain pH < 7.0. (Note: While Hofmann elimination occurs at high pH, uncontrolled degradation is not a safe disposal method).
-
Tag for Commercial Incineration .
-
Scenario C: Spills & Contamination[1][2]
-
Isolate: Evacuate the immediate 3-meter radius.
-
PPO (Personal Protective Overlay): Don full PPE including respiratory protection.
-
Absorb: Cover liquid spills with absorbent pads. Do not wipe; blot to prevent aerosolization.
-
Clean: Wash the surface with water (compound is water-soluble), then absorb the rinsate.
-
Disposal: All cleanup materials (pads, gloves) must be treated as Hazardous Pharmaceutical Waste .
Visualized Workflows
Figure 1: Disposal Decision Logic
This decision tree validates the routing of the chemical based on its physical state and concentration.
Caption: Logic flow for segregating (R,cis)-7-Methyl Atracurium Dibesylate waste streams to ensure incineration.
Figure 2: Mechanism of Hazard & Containment
Understanding the biological pathway reinforces the need for strict containment (preventing Acetylcholine inhibition).
Caption: Biological hazard pathway necessitating HEPA containment during handling and disposal preparation.
Regulatory & Compliance Framework
This protocol aligns with the EPA Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) .[1]
-
Sewer Prohibition: It is illegal to discharge hazardous pharmaceuticals to the sewer system [1].[2]
-
Empty Containers: Containers that held acute hazardous waste or high-potency pharmaceuticals are often regulated as the waste itself unless "RCRA Empty" definitions are strictly met. For safety, treat all vials as full waste [2].
Emergency Response
-
In case of Skin Contact: Wash immediately with soap and copious water for 15 minutes. Do not use alcohol (may enhance absorption).
-
In case of Inhalation: Move to fresh air immediately. If breathing is labored, emergency medical attention is required for potential intubation/ventilation support.
References
-
U.S. Environmental Protection Agency (EPA). (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual. Retrieved from [Link][3]
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. CDC.[4] Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
